molecular formula C33H49BF2N4O7 B15621976 BDP FL-PEG4-TCO

BDP FL-PEG4-TCO

Cat. No.: B15621976
M. Wt: 662.6 g/mol
InChI Key: FISJDIFFUFNJNS-UHFFFAOYSA-N
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Description

BDP FL-PEG4-TCO is a useful research compound. Its molecular formula is C33H49BF2N4O7 and its molecular weight is 662.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJDIFFUFNJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49BF2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is BDP FL-PEG4-TCO and its mechanism of action?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BDP FL-PEG4-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent labeling reagent meticulously engineered for advanced applications in bioconjugation, cellular imaging, and drug development. This molecule integrates three key functional components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive trans-cyclooctene (B1233481) (TCO) moiety.

The synergy between these components makes this compound an exceptional tool for bioorthogonal chemistry. The TCO group enables rapid and specific covalent bond formation with tetrazine-modified biomolecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, one of the fastest "click chemistry" reactions known.[1][2][3] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell imaging and in vivo studies.[2][4] The PEG4 linker enhances aqueous solubility and reduces steric hindrance, ensuring efficient conjugation to target molecules.[3][5]

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.

Core Components and Properties

The structure of this compound is designed for optimal performance in bioorthogonal labeling.

  • BDP FL (BODIPY FL Core): A highly efficient green-emitting fluorophore known for its sharp emission peak, high quantum yield, and relative insensitivity to solvent polarity and pH.[5]

  • PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol chain that improves the water solubility of the entire molecule and provides spatial separation between the fluorophore and the reactive group, minimizing potential interference.[5]

  • TCO (trans-Cyclooctene): A strained alkene that serves as the dienophile in the IEDDA reaction. Its high ring strain enables an extremely rapid and selective reaction with tetrazine partners.[2][4]

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound has been aggregated from various sources and is summarized below for clarity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇[5][6][7][8]
Molecular Weight 662.6 g/mol [5][6][7][8]
Purity Typically ≥95%[5][7]
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water[5]
Storage Conditions -20°C, desiccated and protected from light[5][8]

Table 2: Spectroscopic Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex) 503 nm[5]
Emission Maximum (λem) 509 nm[5]
Molar Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.90[5]

Mechanism of Action: The Tetrazine-TCO Ligation

The core mechanism of action for this compound is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of bioorthogonal click chemistry.[1][9] This reaction is notable for its exceptional speed and specificity within complex biological environments.[2][4]

The process involves two main steps:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile). This forms an unstable tricyclic intermediate.[9]

  • Retro-Diels-Alder: The intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and forms a stable dihydropyridazine (B8628806) conjugate, covalently linking the BDP FL fluorophore to the target molecule.[1]

Second-order rate constants for this reaction are among the highest in bioorthogonal chemistry, often reaching 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at very low concentrations.[4][9][10]

A key feature of many tetrazine-dye conjugates is the "turn-on" fluorescence. The tetrazine moiety can quench the fluorescence of the nearby dye.[2][11] Upon reaction with a TCO, the tetrazine is consumed, alleviating this quenching and leading to a significant increase in fluorescence intensity, which is advantageous for reducing background signal in imaging applications.[11][12]

G TCO This compound (Dienophile) Conjugate Stable Fluorescent Conjugate TCO->Conjugate [4+2] Cycloaddition (k > 10³ M⁻¹s⁻¹) Tetrazine Tetrazine-Biomolecule (Diene) Tetrazine->Conjugate N2 Nitrogen Gas (N₂) Conjugate->N2

Mechanism of the Tetrazine-TCO IEDDA Reaction.

Experimental Protocols & Workflow

This compound is used in a two-step labeling strategy. First, a biomolecule of interest is modified with a tetrazine group. Second, the fluorescent this compound probe is added, which specifically reacts with the tetrazine tag.

Protocol: Labeling of Tetrazine-Modified Proteins in Solution

This protocol provides a general guideline for labeling a protein that has been functionalized with a tetrazine moiety.

Materials:

  • Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Desalting spin columns (e.g., Sephadex G-25).

Procedure:

  • Prepare Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution.

  • Protein Preparation: Ensure the tetrazine-modified protein is at a concentration of 1-5 mg/mL in a suitable reaction buffer.

  • Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light. The disappearance of the faint red color of the tetrazine can sometimes be used to monitor the reaction's progress.[13]

  • Purification: Remove excess, unreacted this compound by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer.

  • Characterization: The labeled protein is now ready for downstream applications. The degree of labeling can be determined using UV-Vis spectroscopy or mass spectrometry.

G start Start: Tetrazine-Modified Biomolecule prepare_reagent 1. Prepare this compound Stock Solution in DMSO/DMF start->prepare_reagent mix 2. Add TCO Probe to Biomolecule Solution prepare_reagent->mix incubate 3. Incubate at RT or 4°C (30-120 min) mix->incubate purify 4. Purify via Size Exclusion Chromatography / Desalting incubate->purify analyze 5. Characterize Labeled Product (e.g., SDS-PAGE, Imaging) purify->analyze end End: Fluorescently Labeled Biomolecule analyze->end

General Experimental Workflow for Bioorthogonal Labeling.
Protocol: Live-Cell Imaging

This protocol outlines the labeling of cellular targets that have been modified with a tetrazine group, for example, through metabolic labeling with a tetrazine-containing amino acid or by targeting a cell-surface protein with a tetrazine-labeled antibody.

Materials:

  • Cells expressing or labeled with a tetrazine-modified target.

  • This compound.

  • Anhydrous DMSO.

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP).

Procedure:

  • Cell Preparation: Culture cells under conditions that lead to the incorporation of the tetrazine handle onto the target of interest.

  • Labeling: Prepare a 1-10 µM solution of this compound in pre-warmed live-cell imaging medium. Remove the culture medium from the cells and add the this compound solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. For BDP FL, use excitation and emission filters appropriate for green fluorescence (e.g., ~490/20 nm excitation, ~525/30 nm emission).

Important Controls:

  • No TCO Control: Label cells that have not been modified with tetrazine to assess non-specific binding of the this compound probe.

  • No Tetrazine Control: Image tetrazine-modified cells that have not been labeled with the fluorescent probe to determine background autofluorescence.[1]

Conclusion

This compound is a powerful and versatile chemical probe for fluorescently labeling biomolecules. Its high reactivity, specificity, and the excellent photophysical properties of the BDP FL core make it an indispensable tool for a wide range of applications, from in vitro protein conjugation to advanced live-cell super-resolution microscopy.[2][12] The detailed protocols and data provided in this guide are intended to enable researchers to effectively integrate this reagent into their experimental workflows.

References

The Role of the PEG4 Spacer in BDP FL-PEG4-TCO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BDP FL-PEG4-TCO molecule, with a specific focus on the integral role of the tetraethylene glycol (PEG4) spacer. This molecule is a versatile tool in bioconjugation, cellular imaging, and drug delivery, combining the bright fluorescence of the BDP FL dye with the highly efficient and bioorthogonal reactivity of the trans-cyclooctene (B1233481) (TCO) group. The PEG4 spacer, while seemingly a simple linker, plays a crucial role in optimizing the performance and utility of this reagent.

Core Components of this compound

The this compound molecule is a heterobifunctional reagent comprised of three key components:

  • BDP FL (BODIPY FL): A highly fluorescent and photostable dye belonging to the borondipyrromethene class.[1] It exhibits a narrow emission spectrum and a high quantum yield, making it an excellent choice for various fluorescence-based applications, including microscopy and flow cytometry.[1][2]

  • PEG4 Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker consisting of four ethylene (B1197577) glycol units. This spacer connects the BDP FL dye to the TCO reactive group.

  • TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.[3][4] This "click chemistry" reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a catalyst.[5][6]

The Pivotal Role of the PEG4 Spacer

The inclusion of the PEG4 spacer in the this compound construct is a critical design element that imparts several advantageous properties to the molecule and its conjugates.

Enhanced Hydrophilicity and Solubility

The ethylene oxide repeats in the PEG spacer are hydrophilic, which significantly increases the overall water solubility of the this compound molecule.[7][8] This is particularly important as both the BDP FL dye and the TCO moiety can be hydrophobic. Improved solubility prevents aggregation and ensures efficient handling and reactivity in aqueous buffers commonly used in biological experiments.[]

Reduced Steric Hindrance and Improved Reactivity

The flexible and extended nature of the PEG4 spacer physically separates the bulky BDP FL dye from the reactive TCO group. This separation minimizes steric hindrance, allowing the TCO group to be more accessible for reaction with its tetrazine partner.[10] This leads to improved reaction kinetics and higher conjugation efficiencies.

Minimized Non-specific Interactions

PEGylation is a well-established strategy to reduce non-specific binding of molecules to proteins and cell surfaces.[11] The hydrophilic PEG4 spacer creates a hydration shell around the molecule, which can help to prevent unwanted hydrophobic interactions that can lead to background signal in imaging applications or off-target effects in drug delivery systems.

Favorable Pharmacokinetics

In the context of in vivo applications, such as in the development of antibody-drug conjugates (ADCs), PEGylation is known to improve the pharmacokinetic properties of the conjugate.[12][13] While the short PEG4 spacer in this compound has a modest effect compared to longer PEG chains, it can still contribute to increased stability and reduced immunogenicity of the resulting bioconjugate.[7][11]

Quantitative Data on the Impact of the PEG4 Spacer

ParameterTCO-Antibody ConjugateTCO-PEG4-Antibody Conjugate
Functional TCO Density LowSignificantly Increased
Rationale for Improvement Hydrophobic TCO moiety can interact with the antibody surface, rendering it inaccessible for reaction.The hydrophilic PEG4 spacer increases the accessibility of the TCO group, leading to higher reactivity.

This table summarizes qualitative findings from a study on similar TCO-PEG4 linkers, highlighting the positive impact of the PEG spacer on reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are adapted from established procedures for similar fluorescent TCO reagents.

Protocol for Antibody Labeling with this compound

This protocol describes the conjugation of this compound to a primary antibody for use in applications such as flow cytometry or fluorescence microscopy.

Materials:

  • Primary antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unconjugated this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and the absorbance maximum of BDP FL (around 503 nm).

Protocol for Bioorthogonal Labeling of Tetrazine-Modified Cells

This protocol outlines the use of a this compound-labeled antibody to specifically label cells that have been metabolically engineered to display tetrazine groups on their surface.

Materials:

  • Tetrazine-modified cells

  • This compound-labeled antibody

  • Cell culture medium

  • PBS

  • Microscopy-grade imaging buffer

Procedure:

  • Cell Culture: Culture the tetrazine-modified cells to the desired confluency in a suitable culture vessel.

  • Labeling: Dilute the this compound-labeled antibody to the desired final concentration in cell culture medium.

  • Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove any unbound antibody.

  • Imaging: Replace the PBS with an imaging buffer and visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for BDP FL (Excitation/Emission: ~503/509 nm).

Mandatory Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruitment EGF EGF EGF->EGFR Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation experimental_workflow cluster_conjugation Antibody Conjugation cluster_labeling Cellular Labeling Antibody Primary Antibody Conjugation Conjugation Reaction Antibody->Conjugation BDP_TCO This compound BDP_TCO->Conjugation Purification Purification Conjugation->Purification Labeled_Ab This compound Labeled Antibody Purification->Labeled_Ab Incubation Incubation Labeled_Ab->Incubation Tet_Cells Tetrazine-Modified Cells Tet_Cells->Incubation Washing Washing Incubation->Washing Imaging Fluorescence Imaging Washing->Imaging

References

The Architectural Versatility of BDP FL-PEG4-TCO: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – In the intricate landscape of biomedical research and drug development, the demand for precise and efficient molecular tools is paramount. This technical guide delves into the core structure and functional applications of BDP FL-PEG4-TCO, a fluorescent, bioorthogonal linker poised to accelerate innovation in areas ranging from high-resolution cellular imaging to the targeted degradation of pathogenic proteins. This document provides an in-depth analysis of the BODIPY FL fluorophore, detailed experimental protocols for bioorthogonal labeling, and a quantitative summary of its key characteristics to empower researchers, scientists, and drug development professionals in their endeavors.

Deciphering the Molecular Blueprint of this compound

This compound is a heterobifunctional molecule meticulously designed for advanced bioconjugation applications. Its structure is a synergistic amalgamation of three key functional moieties: a vibrant BODIPY FL (BDP FL) fluorophore, a flexible tetraethylene glycol (PEG4) linker, and a highly reactive trans-cyclooctene (B1233481) (TCO) group.[1] This modular design imparts a unique combination of fluorescence, hydrophilicity, and bioorthogonal reactivity.

  • BODIPY FL (BDP FL) Core: The heart of the molecule's imaging capability lies in the BODIPY FL fluorophore. Renowned for its exceptional photophysical properties, BODIPY FL exhibits bright, green fluorescence with a narrow emission spectrum.[2] Its relative insensitivity to solvent polarity and pH makes it a robust reporter in diverse biological environments.[3]

  • PEG4 Linker: The tetraethylene glycol spacer serves a dual purpose. It enhances the water solubility of the otherwise hydrophobic BODIPY core, which is crucial for applications in aqueous biological systems.[4] Furthermore, the PEG linker provides spatial separation between the fluorophore and the conjugated biomolecule, minimizing the potential for steric hindrance and preserving the biological activity of the target.

  • Trans-cyclooctene (TCO) Group: The TCO moiety is the key to the molecule's utility in bioorthogonal chemistry. It participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling the covalent labeling of biomolecules in complex biological milieu without interfering with native cellular processes.[4][5]

Quantitative Data Summary

The performance of a fluorescent probe is defined by its photophysical parameters. The following tables summarize the key quantitative data for the BODIPY FL fluorophore within the this compound construct.

Table 1: Molecular and Spectral Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₃H₄₉BF₂N₄O₇[4][6][7]
Molecular Weight662.6 g/mol [4][6][7]
CAS Number2183473-16-5[4][6][7]
Excitation Maximum (λex)503 nm[4]
Emission Maximum (λem)509 nm[4]
Extinction Coefficient (ε)~80,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ)~0.9[4]
SolubilityDMSO, DMF, DCM; low solubility in water[4]

Table 2: Key Features of the BODIPY FL Fluorophore

FeatureDescriptionReference(s)
High Quantum Yield Approaches 1.0 in some environments, resulting in bright fluorescence.
Narrow Emission Bandwidth Leads to sharper signals and reduced spectral overlap in multicolor imaging.[2]
pH Insensitivity Fluorescence is stable over a wide physiological pH range.[3]
Photostability More resistant to photobleaching compared to traditional fluorophores like fluorescein.
Hydrophobicity The core BODIPY structure is lipophilic, making it suitable for staining lipids and membranes.[3]
Long Excited-State Lifetime Typically 5 nanoseconds or longer, beneficial for fluorescence polarization assays.

The Power of Bioorthogonal Labeling: The TCO-Tetrazine Ligation

The TCO group on this compound enables its use in one of the fastest and most specific bioorthogonal reactions currently available: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine.

This reaction proceeds rapidly at physiological temperatures and pH without the need for a catalyst, making it ideal for labeling live cells and organisms. The workflow for labeling a biomolecule of interest, such as an antibody, with this compound typically involves a two-step process:

  • Functionalization of the Biomolecule: The target biomolecule is first modified with a tetrazine group. For proteins, this is often achieved by reacting primary amines (e.g., lysine (B10760008) residues) with a tetrazine-NHS ester.

  • Click Reaction with this compound: The tetrazine-modified biomolecule is then incubated with this compound. The TCO and tetrazine groups react specifically and efficiently, resulting in a fluorescently labeled biomolecule.

TCO_Tetrazine_Ligation cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Bioorthogonal Click Reaction Biomolecule Biomolecule (e.g., Antibody) Tetrazine_Biomolecule Tetrazine-Modified Biomolecule Biomolecule->Tetrazine_Biomolecule Reaction with primary amines Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_Biomolecule BDP_TCO This compound Labeled_Biomolecule Fluorescently Labeled Biomolecule Tetrazine_Biomolecule->Labeled_Biomolecule BDP_TCO->Labeled_Biomolecule IEDDA Reaction

A two-step workflow for fluorescently labeling a biomolecule using this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of this compound for labeling biomolecules and subsequent cellular imaging.

Protocol for Antibody Labeling via TCO-Tetrazine Ligation

This protocol outlines the procedure for labeling an antibody with this compound through a two-step process.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-PEG4-NHS Ester (or a similar amine-reactive tetrazine)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

Stage 1: Introduction of a Tetrazine Handle onto the Antibody

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS.

Stage 2: Click Reaction with this compound

  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Click Reaction: Add a 1.5- to 3-fold molar excess of the this compound stock solution to the tetrazine-modified antibody solution. Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Final Purification: Purify the fluorescently labeled antibody conjugate from excess this compound using a desalting column. The labeled antibody is now ready for use in downstream applications.

Antibody_Labeling_Workflow A Prepare Antibody in Amine-Free Buffer C Incubate Antibody with Tetrazine-NHS Ester (1 hr, RT) A->C B Prepare Tetrazine-NHS Ester Stock in DMSO B->C D Purify Tetrazine-Modified Antibody (Desalting) C->D F Incubate Tetrazine-Ab with This compound (30-60 min, RT, dark) D->F E Prepare this compound Stock in DMSO E->F G Purify Labeled Antibody (Desalting) F->G H Labeled Antibody Ready for Use G->H

Workflow for the preparation of a fluorescently labeled antibody.
Protocol for Live Cell Imaging

This protocol describes the use of a this compound-labeled antibody for imaging cell surface proteins on live cells.

Materials:

  • Live cells expressing the target surface protein

  • This compound-labeled antibody

  • Live cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • Microscopy-grade coverslips or imaging dishes

Procedure:

  • Cell Preparation: Culture cells on microscopy-grade coverslips or imaging dishes to the desired confluency.

  • Washing: Gently wash the cells three times with pre-warmed live cell imaging buffer to remove any interfering components from the culture medium.

  • Labeling: Dilute the this compound-labeled antibody in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL). Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with appropriate filters for BODIPY FL (excitation ~488 nm, emission ~515 nm).

Applications in Drug Development and Biological Research

The unique properties of this compound make it a versatile tool for a wide range of applications in drug development and fundamental biological research:

  • High-Resolution Cellular Imaging: The bright and photostable fluorescence of BODIPY FL allows for high-resolution imaging of labeled biomolecules, enabling the study of their localization, trafficking, and dynamics within cells.

  • Antibody-Drug Conjugate (ADC) Development: The PEG linker and bioorthogonal conjugation capabilities of this compound are valuable in the development of ADCs. The fluorescent tag can be used to track the delivery and internalization of the ADC.

  • PROTAC Development: this compound is also finding use as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The fluorescent properties of this compound can aid in studying the mechanism of action of these novel therapeutics.

  • Flow Cytometry: The intense fluorescence of BODIPY FL makes it well-suited for labeling cells for analysis by flow cytometry.

Conclusion

This compound represents a powerful and versatile tool for researchers and scientists in the life sciences. Its combination of a high-performance fluorophore, a biocompatible linker, and a highly reactive bioorthogonal handle provides a robust solution for the fluorescent labeling of biomolecules in complex biological systems. This technical guide has provided a comprehensive overview of its key features, quantitative data, and detailed experimental protocols to facilitate its successful implementation in a variety of research and development applications.

References

An In-depth Technical Guide to BDP FL-PEG4-TCO for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BDP FL-PEG4-TCO, a fluorescent labeling reagent, designed for researchers, scientists, and professionals in drug development who are new to bioconjugation. We will delve into its core components, mechanism of action, and provide practical guidance for its application.

Introduction to this compound

This compound is a versatile chemical tool used in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, antibodies, or nucleic acids.[1][2] This reagent integrates three key functional components: a bright and stable fluorophore (BDP FL), a hydrophilic spacer (PEG4), and a highly reactive bioorthogonal handle (TCO). This combination makes it an excellent choice for a variety of applications, including cellular imaging, immunoassays, and the development of antibody-drug conjugates (ADCs).[1][3]

The key features of this compound include:

  • BDP FL (BODIPY FL): A green fluorescent dye known for its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to solvent polarity and pH.[4][5] This ensures a strong and stable fluorescent signal in biological environments.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene (B3416737) glycol spacer. The PEG4 linker increases the water solubility of the molecule and acts as a flexible arm, minimizing steric hindrance between the dye and the biomolecule, which can help preserve the biological activity of the conjugated molecule.[6][7][8]

  • TCO (trans-Cyclooctene): A strained alkene that serves as a highly reactive dienophile in one of the fastest bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine (Tz) reaction partner.[9][10][11] This reaction is exceptionally fast, highly specific, and biocompatible, as it does not require cytotoxic copper catalysts.[9][12]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective use. The following table summarizes its key characteristics.

PropertyValue
Chemical Formula C₃₃H₄₉BF₂N₄O₇[3][13]
Molecular Weight 662.6 g/mol [3][13]
CAS Number 2183473-16-5[3][13]
Purity Typically ≥95%[3][14]
Appearance Solid[1]
Solubility Soluble in DMSO, DMF, DCM; low solubility in water[3]
Storage Conditions -20°C, protect from light[1][3]
Excitation Maximum (λex) 503 nm[3]
Emission Maximum (λem) 509 nm[3]
Molar Extinction Coefficient 80,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield 0.9[3]

The TCO-Tetrazine Ligation: A Powerful Bioconjugation Tool

The core of this compound's utility lies in the TCO-tetrazine ligation, a bioorthogonal reaction prized for its speed and specificity.[9] This reaction, an inverse-electron-demand Diels-Alder cycloaddition, proceeds rapidly under physiological conditions without the need for a catalyst.[12] The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[12]

The kinetics of this reaction are exceptionally fast, with second-order rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹.[12] This allows for efficient conjugation even at low concentrations of reactants, minimizing potential cytotoxicity and off-target reactions in sensitive biological systems.[9]

Below is a diagram illustrating the workflow for labeling a tetrazine-modified biomolecule with this compound.

TCO_Tetrazine_Ligation_Workflow cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_products Products BDP_TCO This compound Reaction_Step Inverse-Electron-Demand Diels-Alder Cycloaddition (Aqueous Buffer, Room Temp) BDP_TCO->Reaction_Step Tetrazine_Biomolecule Tetrazine-Modified Biomolecule Tetrazine_Biomolecule->Reaction_Step Conjugate BDP FL-Labeled Biomolecule Reaction_Step->Conjugate Nitrogen N₂ Gas Reaction_Step->Nitrogen

TCO-Tetrazine Ligation Workflow

Experimental Protocols

This section provides a general protocol for labeling a tetrazine-modified protein with this compound. Note that optimization may be required for specific applications.

Materials and Reagents
  • This compound

  • Tetrazine-modified protein (or other biomolecule)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or dialysis equipment for purification

Preparation of Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 1-10 mM. For example, to make a 10 mM stock solution, dissolve 0.66 mg of this compound (MW = 662.6 g/mol ) in 100 µL of DMSO.

  • Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C, protected from light and moisture.

Protein Labeling Procedure
  • Dissolve the tetrazine-modified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

  • Add the this compound stock solution to the protein solution. A molar excess of 5-20 fold of the TCO reagent over the protein is a good starting point. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing during incubation is recommended.

  • The reaction progress can be monitored by following the disappearance of the tetrazine absorbance between 510 and 550 nm.[12]

Purification of the Labeled Protein
  • Remove the unreacted this compound and byproducts using a spin desalting column or by dialysis against PBS.

  • The purified, fluorescently labeled protein is now ready for downstream applications.

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow Start Start Prep_Stock Prepare this compound Stock Solution in DMSO Start->Prep_Stock Prep_Protein Prepare Tetrazine-Modified Protein in PBS Start->Prep_Protein Reaction Incubate Protein and This compound Mixture (1-2 hours, RT, dark) Prep_Stock->Reaction Prep_Protein->Reaction Purification Purify Labeled Protein (Desalting Column or Dialysis) Reaction->Purification End Labeled Protein Ready for Use Purification->End

Experimental Workflow for Protein Labeling

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific disciplines:

  • Live Cell Imaging: The biocompatibility of the TCO-tetrazine ligation allows for the labeling and tracking of biomolecules in living cells with minimal perturbation.[9][15]

  • Antibody-Drug Conjugates (ADCs): The precise and efficient conjugation chemistry is well-suited for the development of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.[1][2]

  • Theranostics: The combination of a fluorescent reporter and a targeting moiety enables the development of agents for both diagnosis and therapy.[9]

  • Targeted Drug Delivery: this compound can be used to track the delivery and localization of drug-loaded nanoparticles or other delivery vehicles.[9]

  • Immunoassays: The bright fluorescence of BDP FL allows for the development of sensitive detection methods in techniques such as flow cytometry and fluorescence microscopy.

Conclusion

This compound is a powerful and versatile reagent for bioconjugation. Its combination of a bright and stable fluorophore, a hydrophilic spacer, and a highly efficient and bioorthogonal reactive group makes it an ideal choice for a wide range of applications in research and drug development. By understanding its properties and following the general protocols outlined in this guide, even beginners in bioconjugation can successfully employ this tool to advance their scientific goals.

References

A Technical Guide to BDP FL-PEG4-TCO: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, applications, and experimental protocols for BDP FL-PEG4-TCO, a fluorescent labeling reagent increasingly utilized in advanced bioconjugation and drug development strategies.

Core Physicochemical Properties

This compound is a versatile molecule that combines a bright and photostable BODIPY™ FL (BDP FL) fluorophore with a trans-cyclooctene (B1233481) (TCO) reactive group through a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure enables efficient and specific labeling of biomolecules for a wide range of applications.

Summary of Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇[1][2][3][4]
Molecular Weight ~662.6 g/mol [1][2][3][4]
CAS Number 2183473-16-5[2][3]
Purity >95%[3]
Excitation Maximum (λex) 503 nm[3]
Emission Maximum (λem) 509 nm[3]
Molar Extinction Coefficient (ε) 80,000 L·mol⁻¹·cm⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.9[3]
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water[3]

Storage and Handling: For long-term storage, it is recommended to store this compound at -20°C, protected from light.[3] It is important to note that TCO compounds have a limited half-life and are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[3]

Principles of Application: TCO-Tetrazine Bioorthogonal Click Chemistry

The primary application of this compound lies in its ability to participate in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[5][6] This reaction is exceptionally fast and highly specific, allowing for the covalent labeling of tetrazine-modified biomolecules in complex biological environments without the need for a catalyst.[2][6]

The hydrophilic PEG4 spacer enhances the water solubility of the molecule and provides a flexible linker that minimizes steric hindrance during conjugation.[3][7]

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced research areas:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to fluorescently label and track ADCs, which are designed to selectively deliver potent cytotoxic drugs to cancer cells.[8][9]

  • PROTACs (Proteolysis Targeting Chimeras): This molecule serves as a fluorescent PEG-based linker in the synthesis of PROTACs.[10][][12] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[10]

  • Protein and Peptide Labeling: The TCO group allows for the site-specific fluorescent labeling of proteins and peptides that have been engineered to contain a tetrazine group.[3]

  • Live Cell Imaging: The bright and photostable BDP FL fluorophore is well-suited for fluorescence microscopy and live-cell imaging applications.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation experiments.

General Protocol for Labeling Tetrazine-Modified Proteins

This protocol outlines the fundamental steps for conjugating this compound to a protein containing a tetrazine group.

Materials:

  • Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Prepare Protein Solution: Prepare the tetrazine-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[6]

  • Purification: Remove excess, unreacted this compound and purify the labeled protein using size-exclusion chromatography.[5]

  • Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Characterization of the Labeled Conjugate

After purification, it is essential to characterize the resulting fluorescently labeled protein.

  • Spectroscopic Analysis: Confirm the successful conjugation by measuring the absorbance and fluorescence spectra of the purified product. The characteristic excitation and emission maxima of BDP FL should be present.

  • Mass Spectrometry: Determine the degree of labeling (DOL), which is the average number of fluorophore molecules per protein, using mass spectrometry.

  • Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein has not been compromised by the labeling process.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the mechanism of action for PROTACs, a key application of this compound.

Experimental Workflow for Protein Labeling

experimental_workflow cluster_start Starting Materials reagent_prep Reagent Preparation conjugation Conjugation Reaction reagent_prep->conjugation This compound in DMSO/DMF protein_prep Protein Preparation protein_prep->conjugation Tetrazine-modified Protein in Buffer purification Purification conjugation->purification Incubate RT, 30-60 min characterization Characterization purification->characterization Size-Exclusion Chromatography end Labeled Protein characterization->end Spectroscopy, Mass Spec, Functional Assay protac_mechanism cluster_formation Complex Formation protac PROTAC (contains this compound linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Proximity-induced proteasome Proteasome ubiquitination->proteasome Ub-tagged POI degradation Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

References

Methodological & Application

Application Notes: BDP FL-PEG4-TCO for Antibody Labeling via Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific labeling of antibodies with fluorescent dyes is a cornerstone of modern biological research and diagnostics. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), offers a highly efficient and specific method for antibody conjugation under mild, physiological conditions.[1][2] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for modifying complex biomolecules.[2]

This protocol details a two-step process for labeling an antibody with BDP FL, a bright and photostable green-fluorescent BODIPY™ dye.[3] First, the antibody is functionalized with a tetrazine moiety. Second, the tetrazine-modified antibody is reacted with BDP FL-PEG4-TCO. The TCO group on the dye reacts specifically with the tetrazine on the antibody, forming a stable covalent bond.[2] The hydrophilic PEG4 linker enhances the water solubility of the dye and can improve the pharmacokinetic properties of the final conjugate.[4]

Key Features:

  • High Specificity: The TCO-tetrazine reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[1]

  • Fast Kinetics: The IEDDA reaction is among the fastest click chemistry reactions known, enabling rapid labeling even at low concentrations.[2]

  • Mild Conditions: The reaction proceeds efficiently at room temperature in standard aqueous buffers (pH 7-9).[2][5]

  • Bright & Photostable Signal: BDP FL is a high-performance fluorophore with a strong quantum yield, suitable for a wide range of fluorescence-based applications.[3][4]

Experimental Protocols

This procedure involves two main stages: (A) Modification of the antibody with a tetrazine linker, and (B) Conjugation of the tetrazine-antibody with this compound.

Part A: Antibody Modification with Tetrazine

This initial step introduces the tetrazine functional group onto the antibody by targeting primary amines (e.g., lysine (B10760008) residues) using an NHS-ester functionalized tetrazine linker.

Materials and Reagents:

  • Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS).

  • Methyltetrazine-PEG4-NHS Ester or similar amine-reactive tetrazine.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0.

  • Purification: Zeba™ Spin Desalting Columns (40K MWCO) or equivalent size-exclusion chromatography (SEC) system.[1][6]

Protocol:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains Tris or glycine, it must be exchanged into PBS.[7] The recommended antibody concentration is 2-10 mg/mL for optimal labeling.[7]

  • Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in DMSO to create a 10 mM stock solution.[8]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the tetrazine-NHS ester to the antibody solution.[5] For example, for 1 nmol of a 150 kDa IgG, add 10-20 nmol of the tetrazine reagent.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[6]

  • Purification: Remove the excess, unreacted tetrazine-NHS ester using a spin desalting column or SEC. Follow the manufacturer's instructions for the column.[1] The resulting tetrazine-functionalized antibody is now ready for the next step.

Part B: Labeling with this compound

This step involves the bioorthogonal reaction between the tetrazine-modified antibody and the this compound fluorescent probe.

Materials and Reagents:

  • Tetrazine-modified antibody (from Part A).

  • This compound.[4]

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Purification: Zeba™ Spin Desalting Columns (40K MWCO) or equivalent.[7]

Protocol:

  • Reagent Preparation: Dissolve this compound in DMSO to create a 1-5 mM stock solution.

  • Ligation Reaction: Add a 1.5- to 3-fold molar excess of this compound to the tetrazine-modified antibody solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[9] The reaction progress can sometimes be monitored by the disappearance of the tetrazine's faint color.[9]

  • Purification of Final Conjugate: Purify the final labeled antibody from excess this compound using a spin desalting column or SEC to ensure accurate characterization and prevent background fluorescence.[7][10]

Part C: Characterization of the Labeled Antibody

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, must be determined to ensure consistency and optimal performance.[11][12] This is calculated using absorbance measurements.[10]

Protocol:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for BDP FL, which is ~503 nm (A_max).[4]

  • Calculate Degree of Labeling (DOL): Use the following formulas to calculate the concentrations of the protein and the dye, and then the DOL.[11][13]

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = A_max / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[14]

    • ε_dye: Molar extinction coefficient of BDP FL at 503 nm (~80,000 M⁻¹cm⁻¹).[4]

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For BDP FL, this is approximately 0.3.

Data Presentation

The optimal DOL for most antibodies is between 2 and 10.[7][12][14] Over-labeling can lead to fluorescence quenching and potential loss of antibody function.[12][14] The table below provides representative data for a typical labeling experiment.

ParameterValueUnitNotes
Antibody Concentration5mg/mLInitial concentration for labeling.
Molar Excess (Tz-NHS)15-foldMolar ratio of tetrazine linker to antibody.
Molar Excess (TCO-Dye)2-foldMolar ratio of this compound to antibody.
A₂₈₀ (Corrected) 0.65AUAbsorbance of conjugate at 280 nm.
A₅₀₃ (A_max) 0.24AUAbsorbance of conjugate at ~503 nm.
Calculated DOL 3.9 Dyes/AbRepresents the average number of fluorophores per antibody.
Antibody Recovery>85%Typical recovery after purification steps.

Visualizations

G cluster_0 Part A: Tetrazine Modification cluster_1 Part B: Bioorthogonal Labeling Ab Antibody (IgG) Tz_Ab Tetrazine-Modified Antibody Ab:e->Tz_Ab:w + Tz_NHS Methyltetrazine-PEG4-NHS Tz_NHS:e->Tz_Ab:w 1 hr, RT Purify1 Purification (Desalting Column) Tz_Ab->Purify1 Labeled_Ab Fluorescently Labeled Antibody Purify1->Labeled_Ab 30-60 min, RT TCO_Dye This compound TCO_Dye:e->Labeled_Ab:w + Purify2 Purification & Characterization Labeled_Ab->Purify2

Caption: Experimental workflow for two-step antibody labeling.

G cluster_1 Product Tz Tetrazine (on Antibody) Bond Stable Covalent Bond (Dihydropyridazine) Tz->Bond IEDDA Click Reaction (+ N₂ gas) TCO TCO (on BDP FL Dye) TCO->Bond

Caption: The TCO-Tetrazine bioorthogonal cycloaddition reaction.

References

Illuminating Life: A Step-by-Step Guide to Live Cell Imaging with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the application of BDP FL-PEG4-TCO for live cell imaging, leveraging the power of bioorthogonal chemistry. BDP FL is a bright and highly photostable fluorescent dye, making it an excellent choice for demanding microscopy applications. Coupled with a hydrophilic PEG4 spacer and a reactive trans-cyclooctene (B1233481) (TCO) group, this reagent enables precise and efficient labeling of live cells through the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule of interest.

The iEDDA reaction between TCO and tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics without the need for cytotoxic catalysts. This allows for the specific and rapid labeling of biomolecules in their native cellular environment.

Key Features of this compound

  • High-Performance Fluorophore : BDP FL is a superior alternative to traditional fluorescein (B123965) (FAM), offering enhanced photostability and a high fluorescence quantum yield.

  • Bioorthogonal Reactivity : The TCO group facilitates a rapid and specific "click" reaction with tetrazine-modified molecules.

  • Hydrophilic Spacer : The PEG4 linker increases the water solubility of the probe, minimizing aggregation and non-specific binding.

  • Live-Cell Compatibility : The catalyst-free nature of the TCO-tetrazine ligation ensures minimal perturbation to cellular processes, making it ideal for imaging living systems.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative properties of the BDP FL fluorophore and the TCO-tetrazine ligation reaction.

ParameterValueReference
BDP FL Fluorophore Properties
Excitation Maximum (λex)~503 nm[1]
Emission Maximum (λem)~509 nm[1]
Extinction Coefficient~80,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield~0.9[1]
TCO-Tetrazine Ligation Kinetics
Second-Order Rate Constant (k₂)10³ - 10⁶ M⁻¹s⁻¹[3]

Experimental Workflow

The general workflow for live cell imaging using this compound involves a two-step "pre-targeting" approach. First, a biomolecule of interest (e.g., an antibody, a small molecule, or a metabolically incorporated sugar) functionalized with a tetrazine group is introduced to the live cells. After a sufficient incubation and washing period to allow for target binding and removal of unbound tetrazine, the this compound is added. The rapid click reaction between the TCO and the tetrazine results in covalent labeling of the target with the BDP FL fluorophore, enabling visualization.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Labeling & Imaging Tetrazine_Molecule Introduce Tetrazine-modified Molecule of Interest to Cells Incubation Incubate to Allow Target Binding Tetrazine_Molecule->Incubation Wash Wash to Remove Unbound Tetrazine Incubation->Wash Add_TCO Add this compound Wash->Add_TCO Click_Reaction Bioorthogonal Click Reaction (TCO + Tetrazine) Add_TCO->Click_Reaction Imaging Live Cell Imaging (Fluorescence Microscopy) Click_Reaction->Imaging

Experimental workflow for live cell imaging.

Experimental Protocols

The following protocols provide a general framework for live cell imaging experiments using this compound. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental systems.

Protocol 1: Preparation of Reagents
  • This compound Stock Solution :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution at -20°C, protected from light and moisture. The TCO group has a limited half-life, so long-term storage is not recommended[1].

  • Tetrazine-modified Molecule of Interest :

    • Prepare the tetrazine-functionalized molecule (e.g., antibody, small molecule) in a buffer appropriate for your cells and experiment. For protein labeling with NHS esters to introduce the tetrazine moiety, use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)[4].

Protocol 2: Two-Step Live Cell Labeling and Imaging

This protocol describes a general procedure for labeling live cells cultured on glass-bottom dishes suitable for fluorescence microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes

  • Tetrazine-functionalized molecule of interest

  • This compound stock solution (from Protocol 1)

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM or FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS) or other appropriate wash buffer

  • Fluorescence microscope equipped with a suitable filter set for BDP FL (e.g., a standard FITC/GFP filter set).

Procedure:

  • Pre-targeting with Tetrazine-modified Molecule :

    • Replace the cell culture medium with fresh, pre-warmed live cell imaging medium containing the tetrazine-functionalized molecule at the desired concentration (typically in the nM to low µM range).

    • Incubate the cells for a sufficient time to allow for target binding (e.g., 30-60 minutes at 37°C). This will depend on the specific molecule and target.

    • Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound tetrazine-modified molecules.

  • Labeling with this compound :

    • Dilute the this compound stock solution in pre-warmed live cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Add the this compound solution to the cells.

  • Incubation and Ligation :

    • Incubate the cells for 10-60 minutes at room temperature or 37°C to allow for the click reaction to occur[5]. The reaction is typically very fast.

  • Washing (Optional but Recommended) :

    • For applications requiring low background fluorescence, gently wash the cells once or twice with pre-warmed imaging medium to remove any unbound this compound.

  • Live Cell Imaging :

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images using the appropriate filter set for BDP FL (Excitation: ~503 nm, Emission: ~509 nm). A standard FITC or GFP filter set is generally suitable.

    • Use appropriate acquisition settings to minimize phototoxicity and photobleaching, especially for time-lapse imaging.

Controls for Robust Imaging

To ensure the specificity of the labeling, it is crucial to include the following controls:

  • No Tetrazine Control : Treat cells with this compound only to assess non-specific binding of the TCO probe.

  • No TCO Control : Treat cells with the tetrazine-modified molecule only to determine any intrinsic fluorescence of this component.

  • Unlabeled Cells : Image untreated cells to determine the level of cellular autofluorescence.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Signal Inefficient pre-targeting with the tetrazine molecule.Optimize the concentration and incubation time of the tetrazine-modified molecule.
Degradation of the TCO moiety on this compound.Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
Suboptimal stoichiometry of TCO and tetrazine.Empirically determine the optimal molar ratio of the reactants. A slight excess of the tetrazine component is often beneficial[4].
High Background Non-specific binding of the tetrazine-modified molecule or this compound.Increase the number and duration of washing steps. Include a blocking agent (e.g., BSA) if appropriate for your system.
Cellular autofluorescence.Use a live cell imaging medium with reduced background fluorescence. Acquire images of unlabeled cells and use them for background subtraction.
Phototoxicity/Photobleaching Excessive laser power or exposure time.Reduce the laser power and/or exposure time. Use a more sensitive detector.

Signaling Pathway and Logical Relationships

The core of this imaging technique is the bioorthogonal reaction between TCO and tetrazine. This is not a signaling pathway in the biological sense but a chemical ligation strategy. The following diagram illustrates the logical relationship of the key components.

G Target Cellular Target Tetrazine Tetrazine Moiety Target->Tetrazine Binding Labeled_Target Fluorescently Labeled Target Tetrazine->Labeled_Target iEDDA Reaction TCO This compound TCO->Labeled_Target Microscope Fluorescence Microscope Labeled_Target->Microscope Excitation & Emission Image Live Cell Image Microscope->Image Detection

Component relationship for TCO-tetrazine ligation.

References

Application Notes and Protocols for BDP FL-PEG4-TCO in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a versatile fluorescent labeling reagent designed for the development of antibody-drug conjugates (ADCs) and other bioconjugates. This molecule incorporates three key functional components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a reactive trans-cyclooctene (B1233481) (TCO) group. The BDP FL dye allows for sensitive and reliable detection and quantification of the labeled antibody, while the PEG4 linker enhances solubility and reduces steric hindrance. The TCO moiety enables highly efficient and specific conjugation to tetrazine-modified molecules via the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction, also known as TCO-tetrazine ligation.[1][2][3] This "click chemistry" approach provides precise control over conjugation, leading to the formation of stable, well-defined ADCs.[1]

These application notes provide an overview of the utility of this compound in ADC development, including detailed protocols for antibody labeling and characterization.

Principle of TCO-Tetrazine Ligation in ADC Development

The core of this application lies in the TCO-tetrazine ligation, a bioorthogonal reaction known for its exceptional speed, selectivity, and biocompatibility.[2][3] The reaction proceeds rapidly in aqueous environments and at physiological pH without the need for a catalyst, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the sole byproduct.[3] In the context of ADC development, an antibody is first functionalized with a tetrazine moiety, and the drug payload is attached to the this compound linker. The subsequent reaction between the tetrazine-modified antibody and the TCO-functionalized fluorescent drug linker results in the formation of the final ADC.

Quantitative Data Summary

The following tables summarize key quantitative data for the components and reactions relevant to the use of this compound in ADC development.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₃H₄₉BF₂N₄O₇[4][5]
Molecular Weight662.6 g/mol [5]
Purity>95%[5]
Excitation Maximum (λex)503 nm[5]
Emission Maximum (λem)509 nm[5]
Extinction Coefficient80,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield0.9[5]
SolubilitySoluble in DMSO, DMF, DCM; low solubility in water[5]
Storage Conditions-20°C, protected from light[5]

Table 2: Kinetic Data for TCO-Tetrazine Ligation

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k)1 - 1 x 10⁶ M⁻¹s⁻¹General range[2][3]
> 800 M⁻¹s⁻¹General[2]
~2000 (±400) M⁻¹s⁻¹Dipyridal tetrazine and TCO[2]
Reaction pH6 - 9PBS buffer[2][3]
Reaction TemperatureRoom TemperatureGeneral[2][3]
Reaction Time30 minutes - 2 hoursProtein-protein conjugation[2]

Experimental Protocols

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody (mAb) with a tetrazine group using a Tetrazine-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.5)[1]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.[1]

  • Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[1]

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[1]

  • Purification: Remove the excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[1]

  • Characterization: Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Conjugation of this compound to a Drug Payload

This protocol is a general guideline and will need to be adapted based on the specific drug payload and its available functional groups for conjugation to the this compound linker. For this protocol, we will assume the drug has a reactive amine group that can be conjugated to an NHS-ester activated this compound.

Materials:

  • Drug payload with a reactive amine group

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation: Dissolve the drug payload and this compound-NHS ester in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the this compound-NHS ester solution to the drug payload solution in the Reaction Buffer. The molar ratio will need to be optimized for the specific drug.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the this compound-drug conjugate using an appropriate method such as reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.

Protocol 3: ADC Formation via TCO-Tetrazine Ligation

This protocol describes the final conjugation of the tetrazine-modified antibody with the this compound-drug conjugate.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • This compound-drug conjugate from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography[1]

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the this compound-drug conjugate in DMSO.[1]

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the this compound-drug conjugate stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction can be monitored by following the disappearance of the tetrazine absorbance around 520 nm.[3]

  • Purification: Purify the resulting ADC from excess this compound-drug conjugate and other small molecules using SEC or Protein A chromatography.

  • Characterization: Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation.

Protocol 4: Characterization of the BDP FL-ADC

1. Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC and can be determined using several methods:

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the BDP FL dye (503 nm). The DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the dye.

  • Mass Spectrometry: Intact mass analysis of the ADC can be performed using techniques like ESI-QTOF to determine the mass of the different drug-loaded species. The weighted average DAR can be calculated from the relative abundance of each species.[][7][8]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of drug-loaded species.[]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.

  • SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to confirm the covalent attachment of the drug-linker to the antibody.

3. Binding Affinity:

  • ELISA or Surface Plasmon Resonance (SPR): These techniques can be used to determine if the conjugation process has affected the binding affinity of the antibody to its target antigen.

4. In Vitro Cytotoxicity and Internalization:

  • The fluorescent properties of the BDP FL dye can be utilized to monitor the internalization of the ADC into target cells using fluorescence microscopy or flow cytometry.[9][10]

  • Standard cell-based assays can be used to evaluate the in vitro potency and specificity of the ADC.

Visualizations

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell ADC BDP FL-ADC Receptor Target Antigen ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) ADC->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Lysis Payload Released Payload Lysosome->Payload Release Apoptosis 4. Cell Death Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow for ADC Development

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization mAb Monoclonal Antibody mAb_Tz Tetrazine-modified Antibody mAb->mAb_Tz Protocol 1 Tz_NHS Tetrazine-NHS ester ADC Final BDP FL-ADC mAb_Tz->ADC Protocol 3 BDP_TCO_Drug This compound -Drug Conjugate BDP_TCO_Drug->ADC DAR DAR Determination (UV-Vis, MS, HIC) ADC->DAR Purity Purity & Aggregation (SEC, SDS-PAGE) ADC->Purity Binding Binding Affinity (ELISA, SPR) ADC->Binding Functional Functional Assays (Internalization, Cytotoxicity) ADC->Functional

Caption: Workflow for the development and characterization of a BDP FL-ADC.

Conclusion

This compound is a powerful tool for the development of fluorescently labeled ADCs. Its unique combination of a bright fluorophore, a hydrophilic linker, and a bioorthogonal reactive group enables the precise and efficient construction of well-defined ADCs. The protocols and data provided in these application notes offer a comprehensive guide for researchers to utilize this compound in their ADC discovery and development programs. The ability to track and quantify the ADC through its fluorescent tag provides invaluable insights into its behavior, from initial characterization to cellular uptake and mechanism of action.

References

Application Notes and Protocols: In-situ Labeling of Cellular Proteins using BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of cellular biology and drug development, the precise visualization and tracking of proteins within their native environment are paramount. Bioorthogonal chemistry has emerged as a powerful tool for these applications, allowing for the specific labeling of biomolecules in living systems without interfering with cellular processes. One of the most rapid and efficient bioorthogonal reactions is the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[1][2][3]

This application note provides a detailed protocol for the in-situ labeling of cellular proteins using BDP FL-PEG4-TCO, a fluorescent probe designed for this purpose. BDP FL is a bright and photostable green fluorescent dye, and the PEG4 linker enhances its solubility and biocompatibility.[4][5][6] The TCO moiety enables covalent attachment to tetrazine-modified proteins of interest within live cells.[3][4] This technology is particularly well-suited for applications in high-resolution cellular imaging and tracking of protein dynamics.

The labeling strategy involves a two-step process. First, the protein of interest is tagged with a tetrazine moiety. This is most commonly achieved through the genetic incorporation of a tetrazine-bearing unnatural amino acid (UAA) at a specific site within the protein.[6][7][8] Alternatively, tetrazine-conjugated ligands or inhibitors can be used to label specific target proteins.[1] In the second step, the cells are treated with this compound, which rapidly and specifically reacts with the tetrazine-tagged protein, rendering it fluorescent.[2][3]

Product Information

Product Name: this compound Chemical Formula: C₃₃H₄₉BF₂N₄O₇[7][9] Molecular Weight: 662.58 g/mol [7][9]

Physicochemical and Spectroscopic Properties
PropertyValueReference
Excitation Maximum (λex) 503 nm[4]
Emission Maximum (λem) 509 nm[4]
Molar Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ) 0.9[4]
Solubility Soluble in DMSO, DMF, DCM. Low solubility in water.[4]
Storage Store at -20°C, protected from light.[4]

Signaling Pathway and Experimental Workflow Diagrams

Chemical Labeling Reaction Protein Protein of Interest-Tetrazine Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Inverse-electron-demand Diels-Alder Cycloaddition BDP_TCO This compound BDP_TCO->Labeled_Protein

Caption: Bioorthogonal Labeling Reaction between a Tetrazine-tagged Protein and this compound.

Experimental Workflow cluster_0 Step 1: Introduction of Tetrazine Moiety cluster_1 Step 2: Fluorescent Labeling cluster_2 Step 3: Imaging Cell_Culture Cell Culture Transfection Transfection with plasmid for Tetrazine-UAA incorporation Cell_Culture->Transfection UAA_Incubation Incubation with Tetrazine-Unnatural Amino Acid Transfection->UAA_Incubation Washing_1 Wash to remove excess UAA UAA_Incubation->Washing_1 Labeling Incubation with This compound Washing_1->Labeling Washing_2 Wash to remove excess probe Labeling->Washing_2 Imaging Fluorescence Microscopy Washing_2->Imaging

Caption: General Experimental Workflow for In-situ Protein Labeling.

Experimental Protocols

This section provides a general protocol for the in-situ labeling of cellular proteins using the genetic incorporation of a tetrazine-containing unnatural amino acid.

Materials
  • Mammalian cells of interest

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid encoding the protein of interest with an in-frame amber (TAG) codon at the desired labeling site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the tetrazine-UAA.[1]

  • Transfection reagent

  • Tetrazine-containing unnatural amino acid (Tet-UAA)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets for BDP FL (FITC/GFP channel).

Protocol 1: Live-Cell Labeling of Tetrazine-Modified Proteins

1. Cell Culture and Transfection:

a. Plate cells on a glass-bottom dish suitable for microscopy. Allow cells to adhere and reach 50-70% confluency.

b. Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.[1]

c. Allow for protein expression for 24-48 hours post-transfection.

2. Incorporation of Tetrazine-Unnatural Amino Acid:

a. To the cell culture medium, add the Tet-UAA to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

b. Incubate the cells for 18-24 hours to allow for the incorporation of the Tet-UAA into the protein of interest.

3. Labeling with this compound:

a. Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

b. Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove the excess Tet-UAA.[2]

c. Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[2]

d. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[2]

e. Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove the unbound this compound.[2]

4. Imaging:

a. Add fresh, pre-warmed live-cell imaging buffer to the cells.

b. Image the cells using a fluorescence microscope with the appropriate filter set for BDP FL (Excitation/Emission: ~503/509 nm).

Quantitative Parameters for Live-Cell Labeling
ParameterRecommended RangeNotesReference
Tet-UAA Concentration 10 - 100 µMOptimal concentration is cell-type and protein-dependent.
Tet-UAA Incubation Time 18 - 24 hours
This compound Concentration 1 - 10 µMHigher concentrations may increase background fluorescence.[2]
This compound Incubation Time 15 - 30 minutesThe reaction is very fast; longer incubation is generally not necessary.[2]
Incubation Temperature 37°CMaintain physiological conditions for live-cell imaging.[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal 1. Inefficient transfection. 2. Low incorporation of Tet-UAA. 3. Inactive this compound.1. Optimize transfection protocol. 2. Increase Tet-UAA concentration or incubation time. 3. Use fresh this compound stock solution.
High background fluorescence 1. Incomplete removal of unbound this compound. 2. Non-specific binding of the probe. 3. High autofluorescence of cells.1. Increase the number and duration of washing steps. 2. Decrease the concentration of this compound. 3. Use a phenol (B47542) red-free imaging medium and include an unlabeled control.
Cell toxicity 1. High concentration of transfection reagent, UAA, or this compound.1. Optimize concentrations of all reagents to the lowest effective level. Perform a toxicity assay.

Conclusion

The use of this compound in conjunction with tetrazine-based protein labeling techniques offers a robust and specific method for visualizing proteins in their native cellular context. The rapid kinetics and high quantum yield of this system make it an excellent choice for a wide range of applications in cell biology and drug discovery, including protein tracking, localization studies, and monitoring of protein-protein interactions. The protocols provided herein serve as a starting point, and optimization may be required for specific cell types and proteins of interest.

References

BDP FL-PEG4-TCO: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BDP FL-PEG4-TCO in fluorescence microscopy. BDP FL is a bright and photostable green-fluorescent dye. The attached PEG4 linker increases hydrophilicity and provides a flexible spacer, while the trans-cyclooctene (B1233481) (TCO) group allows for highly specific and efficient labeling of target molecules through bioorthogonal chemistry.

The primary application of this compound is in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-modified biomolecules.[1][2] This "click chemistry" reaction is exceptionally fast, highly selective, and biocompatible, making it ideal for labeling in complex biological environments, including live cells.[2][3]

Product Information and Photophysical Properties

This compound is a fluorescent probe that enables the visualization of tetrazine-labeled molecules within a cellular context. Its key characteristics are summarized below.

PropertyValueReference
Chemical Formula C₃₃H₄₉BF₂N₄O₇[4][5]
Molecular Weight 662.6 g/mol [4][5]
Excitation Maximum (λex) 503 nm[4][6]
Emission Maximum (λem) 509 nm[4][6]
Extinction Coefficient 80,000 cm⁻¹M⁻¹[4][6]
Fluorescence Quantum Yield 0.9[4][6]
Solubility Soluble in DMSO, DMF, DCM; low solubility in water[4][6]
Storage Store at -20°C, protected from light[4]

Principle of Detection: Bioorthogonal TCO-Tetrazine Ligation

The labeling strategy relies on the iEDDA reaction, a bioorthogonal cycloaddition between the TCO group on the this compound probe and a tetrazine (Tz) moiety on the molecule of interest.[2] This reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst.[2] The process is irreversible due to the release of nitrogen gas as the only byproduct.[1][2]

Below is a diagram illustrating the TCO-tetrazine ligation reaction.

TCO_Tetrazine_Ligation TCO-Tetrazine Ligation Mechanism BDP_FL_TCO This compound (Electron-rich Dienophile) Labeled_Product Fluorescently Labeled Biomolecule BDP_FL_TCO->Labeled_Product + Tetrazine_Molecule Tetrazine-modified Biomolecule (Electron-poor Diene) Tetrazine_Molecule->Labeled_Product N2 N₂ Gas Labeled_Product->N2 +

Caption: Inverse-electron-demand Diels-Alder cycloaddition.

Experimental Protocols

The following protocols provide a general framework for labeling tetrazine-modified molecules in both live and fixed cells using this compound. Optimal conditions, such as probe concentration and incubation time, may need to be determined empirically for specific cell types and experimental setups.

Reagent Preparation
  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live-Cell Imaging Protocol

This protocol outlines the labeling of live cells that have been pre-functionalized with a tetrazine moiety.

Workflow for Live-Cell Imaging

Live_Cell_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging A Seed cells on imaging dish B Introduce tetrazine-modified biomolecule (e.g., via metabolic labeling or antibody conjugation) A->B C Prepare this compound working solution in media D Incubate cells with This compound B->D C->D E Wash cells to remove unbound probe F Image with fluorescence microscope (FITC/GFP filter set) E->F

Caption: Experimental workflow for live-cell imaging.

Procedure:

  • Cell Preparation:

    • Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

    • Introduce the tetrazine-modified molecule to the cells. This can be achieved through various methods, such as metabolic labeling with a tetrazine-containing precursor or incubation with a tetrazine-conjugated antibody that targets a cell surface protein.

    • Wash the cells to remove any excess unincorporated tetrazine-modified molecules.

  • Labeling:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 1-10 µM.

    • Remove the culture medium from the cells and add the this compound working solution.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove any unbound this compound.

    • Add fresh imaging buffer to the cells.

    • Proceed with imaging using a fluorescence microscope equipped with a standard FITC or GFP filter set.

Fixed-Cell Staining Protocol

This protocol is for labeling tetrazine-modified molecules in fixed cells.

Procedure:

  • Cell Preparation and Fixation:

    • Culture cells on coverslips.

    • Introduce the tetrazine-modified molecule as described in the live-cell protocol.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If the target molecule is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking (Optional but Recommended):

    • Incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes to reduce non-specific binding.

  • Labeling:

    • Prepare a working solution of this compound in blocking buffer (or PBS) at a concentration of 1-10 µM.

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove unbound probe.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a DAPI counterstain.

    • Image using a fluorescence microscope.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal - Inefficient incorporation of the tetrazine moiety.- Optimize the concentration and incubation time for the tetrazine-modified molecule.
- Insufficient concentration of this compound.- Increase the concentration of this compound and/or the incubation time.
- Degradation of this compound.- Use a fresh aliquot of the this compound stock solution. Ensure proper storage conditions.
High background - Insufficient washing.- Increase the number and duration of washing steps.
- Non-specific binding of the probe.- Include a blocking step. Consider reducing the concentration of this compound.
Photobleaching - Excessive exposure to excitation light.- Reduce the intensity and/or duration of the excitation light. Use an anti-fade mounting medium for fixed-cell imaging.

Concluding Remarks

This compound is a versatile and powerful tool for fluorescence microscopy, enabling the specific and efficient labeling of biomolecules through the bioorthogonal TCO-tetrazine ligation. The protocols provided herein serve as a starting point for experimental design. For optimal results, it is recommended to empirically determine the ideal labeling conditions for your specific application.

References

Application Notes and Protocols for Determining the Degree of Labeling of BDP FL-PEG4-TCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the degree of labeling (DOL) for biomolecules conjugated with BDP FL-PEG4-TCO. This fluorescent and bioorthogonal labeling reagent is instrumental in a variety of applications, including protein tracking, high-resolution microscopy, and targeted drug delivery. Accurate determination of the DOL is critical for ensuring experimental reproducibility and optimizing the performance of the labeled conjugate.

Introduction

This compound is a versatile labeling reagent that combines a bright and photostable BODIPY™ FL (BDP FL) fluorophore with a trans-cyclooctene (B1233481) (TCO) moiety through a polyethylene (B3416737) glycol (PEG4) spacer. The TCO group allows for a highly efficient and specific bioorthogonal "click" reaction with a tetrazine-labeled molecule, while the BDP FL dye enables sensitive fluorescent detection. The PEG4 linker enhances solubility and reduces steric hindrance.

The degree of labeling, defined as the average number of dye molecules conjugated to a single biomolecule (e.g., a protein or antibody), is a crucial quality control parameter. An optimal DOL ensures a strong fluorescent signal without causing issues like protein aggregation or loss of biological activity that can arise from over-labeling.[1] This document outlines the spectrophotometric method for determining the DOL of this compound conjugates.

Principle of DOL Calculation

The DOL is determined by measuring the absorbance of the purified conjugate at two key wavelengths:

  • 280 nm: The wavelength at which proteins typically exhibit maximum absorbance due to the presence of aromatic amino acids (tryptophan and tyrosine).

  • λmax of the dye: The wavelength of maximum absorbance for the BDP FL dye, which is approximately 503 nm.[2]

By applying the Beer-Lambert law, the concentrations of the protein and the dye in the conjugate solution can be determined, and from these values, the molar ratio (DOL) can be calculated. A correction factor is necessary to account for the absorbance of the BDP FL dye at 280 nm.[1][3][4]

Required Materials and Spectroscopic Data

Materials
  • This compound conjugated biomolecule (e.g., antibody, protein)

  • Purification system to remove unconjugated dye (e.g., dialysis, size-exclusion chromatography)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)

Spectroscopic Data

The following constants are required for the DOL calculation.

ParameterValueReference
BDP FL Dye
Maximum Absorbance (λmax)503 nm[2]
Molar Extinction Coefficient (ε_dye) at λmax92,000 L·mol⁻¹·cm⁻¹[2]
Correction Factor (CF₂₈₀)0.027[2]
Protein (Example: IgG Antibody)
Molar Extinction Coefficient (ε_prot) at 280 nm~210,000 L·mol⁻¹·cm⁻¹[1]
Molecular Weight~150,000 g/mol

Note: The molar extinction coefficient of the specific protein being used should be known for accurate calculations. If unknown, it can be estimated based on the amino acid sequence.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with an amine-reactive TCO-PEG-NHS ester, which is the reactive moiety of the this compound that will bind to the protein.

Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prot_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) Mix Add TCO reagent to protein solution (molar excess of 5-20 fold) Prot_Prep->Mix Reagent_Prep Prepare this compound Solution (in anhydrous DMSO or DMF) Reagent_Prep->Mix Incubate Incubate for 1-2 hours at room temperature (protect from light) Mix->Incubate Purify Purify the conjugate (e.g., size-exclusion chromatography) Incubate->Purify

Caption: Experimental workflow for labeling a protein with this compound.

Detailed Protocol:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Perform the Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound reagent to the protein solution. The optimal molar ratio may need to be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate: Remove the unreacted this compound by size-exclusion chromatography, dialysis, or other suitable purification methods. This step is crucial for accurate DOL determination.[1][4]

Spectrophotometric Measurement
  • Blank the Spectrophotometer: Use the same buffer in which the conjugate is dissolved to zero the spectrophotometer at both 280 nm and 503 nm.

  • Measure Absorbance: Measure the absorbance of the purified this compound conjugate solution at 280 nm (A₂₈₀) and 503 nm (A_max).

    • Note: If the absorbance reading is above 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.

Calculation of the Degree of Labeling (DOL)

The following equations are used to calculate the DOL.

Step 1: Calculate the corrected absorbance of the protein at 280 nm (A_prot).

This correction is necessary because the BDP FL dye also absorbs light at 280 nm.

A_prot = A₂₈₀ - (A_max × CF₂₈₀)

Step 2: Calculate the molar concentration of the protein (C_prot).

C_prot (mol/L) = A_prot / (ε_prot × path length)

  • path length is typically 1 cm.

Step 3: Calculate the molar concentration of the dye (C_dye).

C_dye (mol/L) = A_max / (ε_dye × path length)

Step 4: Calculate the Degree of Labeling (DOL).

DOL = C_dye / C_prot

Logical Flow for DOL Calculation:

G cluster_input Input Data cluster_calc Calculations cluster_output Result A280 Measure A₂₈₀ Corrected_A280 Calculate Corrected A₂₈₀ (A_prot = A₂₈₀ - (A_max * CF₂₈₀)) A280->Corrected_A280 Amax Measure A_max at 503 nm Amax->Corrected_A280 Dye_Conc Calculate Dye Concentration (C_dye = A_max / ε_dye) Amax->Dye_Conc Constants ε_prot, ε_dye, CF₂₈₀ Constants->Corrected_A280 Prot_Conc Calculate Protein Concentration (C_prot = A_prot / ε_prot) Constants->Prot_Conc Constants->Dye_Conc Corrected_A280->Prot_Conc DOL Calculate DOL (DOL = C_dye / C_prot) Prot_Conc->DOL Dye_Conc->DOL

Caption: Logical workflow for calculating the Degree of Labeling (DOL).

Example Calculation

Assume the following absorbance values were measured for a purified IgG-BDP FL-PEG4-TCO conjugate in a 1 cm cuvette:

  • A₂₈₀ = 1.20

  • A_max (at 503 nm) = 0.65

Step 1: Calculate the corrected absorbance of the protein at 280 nm (A_prot).

A_prot = 1.20 - (0.65 × 0.027) = 1.20 - 0.01755 = 1.18245

Step 2: Calculate the molar concentration of the protein (C_prot).

C_prot = 1.18245 / 210,000 L·mol⁻¹·cm⁻¹ = 5.63 × 10⁻⁶ mol/L

Step 3: Calculate the molar concentration of the dye (C_dye).

C_dye = 0.65 / 92,000 L·mol⁻¹·cm⁻¹ = 7.07 × 10⁻⁶ mol/L

Step 4: Calculate the Degree of Labeling (DOL).

DOL = (7.07 × 10⁻⁶ mol/L) / (5.63 × 10⁻⁶ mol/L) ≈ 1.25

This result indicates that, on average, there are 1.25 molecules of this compound conjugated to each IgG molecule.

Troubleshooting

ProblemPossible CauseSolution
Low DOL Inactive NHS ester due to moisture.Use fresh, anhydrous DMSO/DMF. Allow the reagent to warm to room temperature before opening.
Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate buffer).
Insufficient molar excess of labeling reagent.Increase the molar excess of the this compound reagent.
High DOL / Protein Aggregation Excessive molar excess of labeling reagent.Reduce the molar excess of the labeling reagent or decrease the reaction time.
Inaccurate DOL Calculation Presence of free, unconjugated dye.Ensure thorough purification of the conjugate after the labeling reaction.
Inaccurate extinction coefficients.Use the correct molar extinction coefficients for your specific protein and dye.
Spectrophotometer not properly blanked.Use the correct buffer to zero the spectrophotometer before measurements.

Conclusion

The accurate determination of the degree of labeling is a critical step in the characterization of this compound conjugates. The spectrophotometric method described in these application notes provides a straightforward and reliable means to quantify the DOL, enabling researchers to optimize their labeling reactions and ensure the quality and consistency of their fluorescently labeled biomolecules for downstream applications.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BDP FL-PEG4-TCO for bioorthogonal labeling applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent labeling reagent. It consists of a bright and photostable BDP FL fluorophore, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a trans-cyclooctene (B1233481) (TCO) reactive group.[1] It is used in bioorthogonal chemistry, specifically for the "click chemistry" reaction known as tetrazine-TCO ligation.[1][2] This allows for the precise and efficient labeling of biomolecules (like proteins and antibodies) that have been modified to contain a tetrazine group, even in complex biological environments.[3][4]

Q2: What is the mechanism of the this compound labeling reaction?

The labeling reaction is based on an inverse-electron-demand Diels-Alder [4+2] cycloaddition between the TCO group on the BDP FL probe and a tetrazine (Tz) moiety on the target biomolecule.[3][4][5] This reaction is extremely fast and specific, proceeding readily at room temperature and in aqueous buffers without the need for a catalyst.[3][4] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) bond, with the only byproduct being nitrogen gas.[3]

Q3: What are the storage and stability recommendations for this compound?

For long-term storage (months to years), this compound should be stored at -20°C, protected from light.[1][6] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] It is important to note that TCO compounds are susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form over time, so long-term storage is not recommended.[1] Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF.[1][7]

Q4: What are the excitation and emission wavelengths of the BDP FL fluorophore?

The BDP FL fluorophore has an excitation maximum of approximately 503 nm and an emission maximum of around 509-512 nm.[1][8]

Troubleshooting Guide: Low Labeling Efficiency

This guide addresses common causes of low or no labeling when using this compound.

Issue 1: Very low or no fluorescent signal is detected after the labeling reaction.

  • Possible Cause 1a: Inactive this compound reagent.

    • Troubleshooting Steps:

      • Verify Storage: Confirm that the this compound has been stored correctly at -20°C and protected from light.[1][6] The TCO group can lose reactivity over time.[1]

      • Use Fresh Reagent: If possible, use a fresh vial of the reagent to rule out degradation of the existing stock.

  • Possible Cause 1b: Ineffective tetrazine-modification of the target biomolecule.

    • Troubleshooting Steps:

      • Check Modification Protocol: If you are modifying your biomolecule with a tetrazine-NHS ester, ensure that the reaction buffer did not contain primary amines (e.g., Tris, glycine), which compete with the desired reaction.[7] Use a buffer like PBS at a pH of 7-9.[7]

      • Confirm Modification: If possible, use an independent method (e.g., mass spectrometry) to confirm that the tetrazine moiety has been successfully conjugated to your biomolecule.

  • Possible Cause 1c: Suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Optimize pH: The TCO-tetrazine ligation is efficient over a pH range of 6-9.[3][4] Ensure your reaction buffer falls within this range.

      • Increase Incubation Time: While the reaction is fast, low concentrations of reactants may require longer incubation. Try extending the incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[4][7][9]

      • Increase Reagent Concentration: A low signal might be due to an insufficient amount of the this compound probe. Try increasing the molar excess of the probe relative to the tetrazine-modified biomolecule. A common starting point is a 1.1 to 2-fold molar excess of the more abundant reagent.[7]

Issue 2: The labeling efficiency is lower than expected.

  • Possible Cause 2a: Hydrolysis of NHS ester used for tetrazine modification.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Tetrazine-NHS esters are moisture-sensitive.[7] Always prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7] Avoid repeated freeze-thaw cycles of stock solutions.

      • Control Reaction pH: Hydrolysis of NHS esters is more rapid at higher pH. While the conjugation to amines is favored at near-neutral pH, be mindful of this competing reaction.[7]

  • Possible Cause 2b: Steric hindrance.

    • Troubleshooting Steps:

      • Evaluate Modification Site: The location of the tetrazine moiety on the biomolecule can impact the accessibility for the this compound probe. If you have control over the modification site, consider whether it is sterically hindered.

      • PEG Spacer: The PEG4 spacer in this compound is designed to minimize steric hindrance, but in some cases, a longer spacer might be necessary.[9]

  • Possible Cause 2c: Inaccurate quantification of reactants.

    • Troubleshooting Steps:

      • Verify Concentrations: Use accurate methods to determine the concentrations of both your tetrazine-modified biomolecule and your this compound stock solution.

      • Optimize Molar Ratio: Empirically test different molar ratios of the probe to your target biomolecule to find the optimal balance for efficient labeling without introducing excessive background from unreacted probe.

Quantitative Data Summary

The following table summarizes key quantitative data for the TCO-tetrazine ligation reaction.

ParameterValueConditions
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹ to 1 x 10⁶ M⁻¹s⁻¹General range for TCO-tetrazine reactions.[3][4][9]
Reaction pH 6 - 9PBS buffer is commonly used.[3][4]
Reaction Temperature Room Temperature or 4°C4°C may require longer incubation times.[4]
Typical Reaction Time 10 - 60 minutesCan be extended for dilute samples.[4][7]
BDP FL Excitation Wavelength ~503 nmIn methanol/Tris-HCl buffer.[1][8]
BDP FL Emission Wavelength ~509 - 512 nmIn methanol/Tris-HCl buffer.[1][8]

Experimental Protocols

Protocol 1: Labeling a Tetrazine-Modified Protein with this compound

This protocol provides a general procedure for labeling a protein that has already been functionalized with a tetrazine group.

Materials:

  • Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Microcentrifuge tubes

  • Size-exclusion chromatography column (for purification)

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Mix well by vortexing. Note: This solution should be prepared fresh.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine your tetrazine-modified protein with the desired volume of buffer.

    • Add the this compound stock solution to the protein solution. A 1.5 to 5-fold molar excess of this compound over the protein is a good starting point.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[4] For very dilute samples or if labeling at 4°C, the incubation time may need to be extended to 2 hours or longer.[7][9]

  • Purification (Optional but Recommended):

    • To remove any unreacted this compound, purify the labeled protein using a size-exclusion chromatography column appropriate for the size of your protein.

  • Analysis:

    • The successfully labeled protein can be analyzed by methods such as SDS-PAGE (visualizing the fluorescence in-gel) or by measuring the fluorescence spectrum of the solution.

Visualizations

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_reagent Check this compound Reagent start->check_reagent check_tetrazine Check Tetrazine Modification of Target start->check_tetrazine check_conditions Check Reaction Conditions start->check_conditions storage Was reagent stored correctly? (-20°C, dark) check_reagent->storage buffer_amines Did modification buffer contain amines (Tris, glycine)? check_tetrazine->buffer_amines ph_range Is pH between 6 and 9? check_conditions->ph_range storage->check_tetrazine Yes use_fresh Use a fresh vial of reagent storage->use_fresh No success Problem Solved use_fresh->success use_pbs Use amine-free buffer (e.g., PBS) for modification buffer_amines->use_pbs Yes confirm_mod Confirm tetrazine modification (e.g., mass spec) buffer_amines->confirm_mod No use_pbs->success confirm_mod->check_conditions adjust_ph Adjust buffer pH ph_range->adjust_ph No time_conc Are incubation time and concentration sufficient? ph_range->time_conc Yes adjust_ph->success increase_time_conc Increase incubation time or reagent concentration time_conc->increase_time_conc No time_conc->success Yes increase_time_conc->success

Caption: Troubleshooting workflow for low labeling efficiency.

ReactionMechanism protein Tetrazine-Modified Protein reaction_complex Inverse-Electron-Demand Diels-Alder Cycloaddition protein->reaction_complex tco_probe This compound tco_probe->reaction_complex labeled_protein Fluorescently Labeled Protein reaction_complex->labeled_protein Forms Stable Bond n2_gas N₂ Gas reaction_complex->n2_gas Releases

Caption: this compound and Tetrazine ligation mechanism.

References

How to reduce background fluorescence in BDP FL-PEG4-TCO imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in BDP FL-PEG4-TCO imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent labeling reagent. It consists of a bright and photostable green fluorescent dye (BDP FL), a polyethylene (B3416737) glycol (PEG) spacer, and a trans-cyclooctene (B1233481) (TCO) reactive group.[1] It is used in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with a tetrazine-modified molecule.[2] This allows for the specific and efficient labeling of biomolecules in complex biological environments, including live cells.[2][3]

Q2: What are the main causes of high background fluorescence in this compound imaging?

A2: High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorescent molecules within cells and tissues, such as NADH, flavins, and lipofuscin, can emit a broad spectrum of light, contributing to background noise.[4] Aldehyde-based fixation methods can also induce autofluorescence.[5]

  • Non-specific binding: The this compound probe may non-specifically adhere to cellular components or the imaging substrate, particularly if it is hydrophobic.[6][7]

  • Unbound probe: Residual, unbound this compound in the imaging medium will contribute to background fluorescence.[5][8]

  • Contaminated reagents: Fluorescent impurities in buffers, media, or other reagents can increase background.[5] Phenol (B47542) red in cell culture media is a common source of background.[4]

Q3: What is the role of the PEG4 linker in this compound?

A3: The PEG4 (polyethylene glycol) linker serves two primary purposes. First, it increases the hydrophilicity and water solubility of the BDP FL-TCO molecule.[1] Second, the PEG spacer helps to reduce non-specific binding of the probe to surfaces and biomolecules by creating a hydrated layer that repels other molecules.[7][9][10] This can lead to a better signal-to-noise ratio in imaging experiments.

Q4: How can I store and handle this compound to ensure its stability?

A4: this compound should be stored at -20°C in the dark.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[11] It is important to protect the compound from light. TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[1] Stock solutions are typically prepared in anhydrous DMSO or DMF.[2][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging.

Issue 1: High background fluorescence obscuring the specific signal.

Possible Cause Recommended Solution
Cellular Autofluorescence Chemical Quenching: Treat fixed cells with an autofluorescence quenching agent. For aldehyde-induced autofluorescence, a fresh solution of 1 mg/mL sodium borohydride (B1222165) in ice-cold PBS can be used. For lipofuscin-rich tissues, a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695) can be effective. Commercial quenching kits like Vector® TrueVIEW™ are also available and can reduce autofluorescence from various sources including aldehyde fixation and red blood cells.[12][13][14][15] Photobleaching: Before labeling, expose the sample to a high-intensity, broad-spectrum light source to destroy endogenous fluorophores.[16][17][18] Spectral Separation: If possible, choose a tetrazine-dye partner that emits in the far-red or near-infrared region where autofluorescence is typically lower.
Non-specific Binding of this compound Optimize Probe Concentration: Perform a titration to determine the lowest concentration of this compound that provides a specific signal with minimal background.[5] Increase Washing Steps: After incubation with the probe, wash the cells 3-4 times with a suitable buffer (e.g., PBS) to remove unbound and non-specifically bound molecules.[5] Use Blocking Agents: In your washing and imaging buffers, include a blocking agent like 1% Bovine Serum Albumin (BSA) to reduce non-specific interactions.[19] Optimize Buffer Composition: Adjusting the pH or increasing the salt concentration of the buffers can help minimize charge-based non-specific binding.[19]
Unbound this compound Thorough Washing: Ensure adequate washing steps after the labeling reaction to remove all unbound probes.[5][8] Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free imaging medium or a clear buffered saline solution before acquiring images.[4]
Contaminated Reagents Use High-Purity Reagents: Ensure all buffers and media are freshly prepared with high-purity water and reagents. Check for Media Fluorescence: Image the media alone to check for intrinsic fluorescence.

Issue 2: Weak or no fluorescent signal.

Possible Cause Recommended Solution
Inefficient TCO-tetrazine Ligation Optimize Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended for efficient conjugation.[2][10] Optimize Reaction Time and Temperature: The TCO-tetrazine reaction is typically fast and can be completed at room temperature within 30-60 minutes.[3][20] For less reactive partners, incubation can be extended or the temperature slightly increased (e.g., to 37°C).[20] Check Reagent Stability: Ensure the this compound has been stored correctly and has not isomerized.
Low Abundance of Target Molecule Signal Amplification Strategies: Consider using a pre-targeting approach where a TCO-modified antibody or other targeting molecule is allowed to accumulate at the target site before introducing the tetrazine-BDP FL probe.
Photobleaching Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time.[21] Use Antifade Reagents: For fixed-cell imaging, use an antifade mounting medium. For live-cell imaging, antifade reagents compatible with live cells are available.[8] Image in Oxygen-depleted Media: Removing oxygen from the imaging medium can reduce photobleaching of BDP FL.[22]
Incorrect Imaging Settings Verify Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the BDP FL fluorophore (Excitation max ~503 nm, Emission max ~509 nm).[1]

Experimental Protocols

Protocol 1: Live-Cell Labeling with this compound

This protocol provides a general guideline for labeling live cells that have been metabolically or surface-labeled with a tetrazine moiety.

Materials:

  • Cells expressing a tetrazine-modified molecule

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (phenol red-free)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Prepare this compound Staining Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed, phenol red-free live-cell imaging medium to the desired final concentration. A typical starting concentration is 1-10 µM, but this should be optimized for your specific application.

  • Labeling:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the reaction kinetics and should be determined empirically.[3][20]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 3-4 times with pre-warmed live-cell imaging medium to remove unbound probe.[5]

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for BDP FL (e.g., excitation ~490-510 nm, emission ~515-550 nm).

Protocol 2: Autofluorescence Quenching with Sodium Borohydride (for fixed cells)

Materials:

  • Fixed cells

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • After fixation (e.g., with formaldehyde), wash the samples thoroughly with PBS.

  • Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS.

  • Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS, 5 minutes per wash.

  • Proceed with your standard immunofluorescence or staining protocol, including the this compound labeling step.

Quantitative Data Summary

The following table provides an illustrative summary of the expected improvement in the signal-to-noise ratio (SNR) with different background reduction techniques. The exact values will vary depending on the cell type, imaging system, and specific experimental conditions.

Background Reduction Technique Typical Improvement in SNR Notes
Optimized Washing Protocol 1.5x - 3xCrucial for removing unbound probe.
Use of Phenol Red-Free Medium 1.2x - 2xReduces background from the imaging medium.
Chemical Quenching (e.g., NaBH₄) 2x - 5xEffective for aldehyde-induced autofluorescence in fixed samples.
Commercial Quenching Kits 3x - 10xCan significantly reduce autofluorescence from multiple sources.[12][13][14][15]
Photobleaching 2x - 8xEffective for reducing cellular autofluorescence before labeling.[16][17]

Visualizations

experimental_workflow Experimental Workflow for this compound Imaging cluster_prep Cell Preparation cluster_labeling Labeling cluster_washing Washing cluster_imaging Imaging cell_culture Culture cells with tetrazine-modified molecule prepare_probe Prepare this compound staining solution incubate Incubate cells with probe (15-60 min, 37°C) prepare_probe->incubate wash_cells Wash cells 3-4 times with imaging medium incubate->wash_cells acquire_images Acquire images with fluorescence microscope wash_cells->acquire_images

Caption: A streamlined workflow for labeling and imaging live cells using this compound.

troubleshooting_logic Troubleshooting High Background Fluorescence start High Background? autofluorescence Check for Autofluorescence (image unstained cells) start->autofluorescence Yes nonspecific_binding Optimize Probe Concentration and Washing autofluorescence->nonspecific_binding Not Present quench Apply Quenching or Photobleaching autofluorescence->quench Present unbound_probe Improve Washing Protocol Use Phenol-Free Media nonspecific_binding->unbound_probe Low optimize_wash Increase Wash Steps Add Blocking Agents nonspecific_binding->optimize_wash High improve_media Use Phenol Red-Free Media Thorough Washing unbound_probe->improve_media resolved Problem Resolved quench->resolved optimize_wash->resolved improve_media->resolved

Caption: A decision tree for troubleshooting high background fluorescence in your imaging experiments.

signaling_pathway Mechanism of TCO-Tetrazine Ligation TCO This compound Reaction Inverse Electron Demand Diels-Alder Cycloaddition TCO->Reaction Tetrazine Tetrazine-modified Biomolecule Tetrazine->Reaction Product Stable, Fluorescently Labeled Biomolecule Reaction->Product N2 N₂ Gas (byproduct) Reaction->N2

Caption: The bioorthogonal reaction between this compound and a tetrazine-modified molecule.

References

Optimizing BDP FL-PEG4-TCO Concentration for Live Cell Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BDP FL-PEG4-TCO for live cell labeling experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve optimal staining results with high signal-to-noise ratios while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for live cell labeling?

A1: this compound is a fluorescent labeling reagent comprised of three key components:

  • BDP FL (BODIPY FL): A bright and photostable green fluorescent dye.

  • PEG4: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility and reduces non-specific binding.

  • TCO (trans-cyclooctene): A reactive moiety that participates in a bioorthogonal reaction with a tetrazine-tagged molecule on or inside a live cell.

Labeling is achieved through a highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition reaction between the TCO group on the this compound and a tetrazine (Tz) group pre-introduced to your target of interest in live cells. This reaction is known for its exceptionally fast kinetics and its ability to proceed under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.[1]

Q2: What is the recommended starting concentration for this compound in live cell labeling?

A2: The optimal concentration of this compound can vary significantly depending on the cell type, the expression level of the tetrazine-tagged target molecule, and the specific imaging setup. A common starting point for optimization is in the low micromolar (µM) range, typically between 1 µM and 10 µM. However, it is highly recommended to perform a concentration titration to determine the ideal concentration for your specific experiment that maximizes the signal-to-noise ratio while minimizing potential cytotoxicity.

Q3: How can I minimize background fluorescence when using this compound?

A3: High background fluorescence can be a common issue in fluorescence microscopy. To minimize it when using this compound, consider the following:

  • Optimize Concentration: Use the lowest effective concentration of this compound, as determined by a titration experiment.

  • Thorough Washing: Increase the number and duration of washing steps after incubation with the probe to remove any unbound reagent.

  • Use a Blocking Agent: Pre-incubating your cells with a blocking agent like Bovine Serum Albumin (BSA) can help reduce non-specific binding of the probe to the cell surface or other components.

  • High-Quality Reagents: Ensure that your this compound is of high purity and has been stored correctly to prevent degradation, which can sometimes contribute to background fluorescence.

Q4: Is this compound toxic to cells?

A4: While the TCO-tetrazine ligation is generally considered biocompatible, high concentrations of any labeling reagent or prolonged incubation times can potentially induce cellular stress or cytotoxicity. It is crucial to assess cell viability after labeling, especially when establishing a new protocol. A simple cell viability assay, such as one using Trypan Blue or a commercially available kit, can be performed in parallel with your labeling experiment to ensure that the chosen this compound concentration and incubation time are not adversely affecting your cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Fluorescent Signal 1. Suboptimal this compound Concentration: The concentration of the fluorescent probe may be too low for effective labeling. 2. Low Expression of Tetrazine-Tagged Target: The target molecule may not be present in sufficient quantities for detection. 3. Inefficient TCO-Tetrazine Reaction: Reaction conditions may not be optimal. 4. Degradation of this compound: The TCO moiety is susceptible to isomerization and the fluorophore can photobleach.1. Perform a Concentration Titration: Systematically test a range of this compound concentrations (e.g., 0.5 µM to 20 µM) to find the optimal signal. 2. Verify Target Expression: Use an alternative method (e.g., Western blot, flow cytometry with a different tag) to confirm the expression of your tetrazine-tagged target. 3. Check Reaction Buffer: Ensure the pH of your labeling medium is within the optimal range for the TCO-tetrazine reaction (typically pH 6.5-7.5). 4. Use Fresh Reagent: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect the stock and working solutions from light.
High Background Fluorescence 1. Excessive this compound Concentration: Too much unbound probe remains after washing. 2. Non-Specific Binding: The probe may be adhering to cellular components other than the intended target. 3. Insufficient Washing: Unbound probe has not been adequately removed. 4. Cell Autofluorescence: The cells themselves may be contributing to background fluorescence in the green channel.1. Reduce this compound Concentration: Use the lowest concentration that still provides a good specific signal. 2. Incorporate a Blocking Step: Pre-incubate cells with a blocking buffer (e.g., 1% BSA in PBS) before adding the this compound. 3. Optimize Washing Protocol: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash. 4. Image Unlabeled Control Cells: Acquire images of unlabeled cells using the same imaging settings to determine the level of autofluorescence.
Patchy or Uneven Staining 1. Uneven Distribution of Labeling Reagent: The this compound solution may not have been evenly distributed across the cells. 2. Cell Clumping: Cells are not in a monolayer, preventing uniform access of the probe. 3. Incomplete Reaction: Incubation time may be too short for the reaction to go to completion.1. Ensure Proper Mixing: Gently agitate or rock the plate/dish during incubation to ensure even distribution of the labeling solution. 2. Optimize Cell Seeding: Ensure cells are seeded at an appropriate density to form a confluent monolayer without excessive clumping. 3. Increase Incubation Time: Extend the incubation period to allow for complete reaction between the TCO and tetrazine moieties.
Decreased Cell Viability 1. High Concentration of this compound: The labeling reagent may be cytotoxic at high concentrations. 2. Prolonged Incubation Time: Extended exposure to the labeling reagent could be detrimental to cell health. 3. Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) may be toxic at the final working concentration.1. Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound for your cell line. 2. Reduce Incubation Time: Optimize for the shortest incubation time that provides adequate signal. 3. Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO).

Quantitative Data Summary

The following tables provide a summary of the key quantitative properties of this compound and representative data from a concentration optimization experiment.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValue
Molecular Weight~662.6 g/mol
Excitation Maximum (λex)~503 nm
Emission Maximum (λem)~509 nm
Molar Extinction Coefficient (ε)~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.9
SolubilitySoluble in DMSO, DMF, DCM; low solubility in water

Data sourced from BroadPharm.[2]

Table 2: Representative Data from a this compound Concentration Titration Experiment

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Signal-to-Noise RatioCell Viability (%)
0 (Control)501.0>98%
150010.0>98%
5250045.0>95%
10400060.0>95%
20450055.0~90%
50480040.0~80%

Note: The data presented in this table is for illustrative purposes and the optimal concentration for your specific experiment may vary.

Experimental Protocols

Protocol 1: Titration of this compound for Optimal Concentration

This protocol describes a general procedure for determining the optimal concentration of this compound for live cell labeling.

Materials:

  • Live cells expressing a tetrazine-tagged protein of interest

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Multi-well imaging plate (e.g., 96-well black, clear bottom)

  • Fluorescence microscope with appropriate filter sets for BDP FL (FITC/GFP channel)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: On the day of the experiment, prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Also, prepare a "no-probe" control with medium containing the same final concentration of DMSO as the highest concentration of the probe.

  • Cell Labeling: a. Aspirate the old medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the prepared this compound working solutions to the respective wells. d. Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed complete cell culture medium. For each wash, add the medium, incubate for 5 minutes, and then aspirate.

  • Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter set for BDP FL. Use consistent imaging settings (e.g., exposure time, laser power) across all wells.

  • Data Analysis: a. Quantify the mean fluorescence intensity of the specifically labeled structures and a background region in each image. b. Calculate the signal-to-noise ratio for each concentration. c. In parallel, assess cell viability for each concentration using a standard assay. d. Select the optimal concentration that provides the best signal-to-noise ratio with minimal impact on cell viability.

Protocol 2: Live Cell Labeling with Optimized this compound Concentration

This protocol outlines the procedure for labeling live cells with the predetermined optimal concentration of this compound.

Materials:

  • Live cells expressing a tetrazine-tagged protein of interest

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Imaging dish or plate

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells to the desired confluency in your imaging vessel of choice.

  • Prepare Labeling Solution: Prepare a working solution of this compound at the pre-determined optimal concentration in complete cell culture medium.

  • Labeling: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the labeling solution to the cells. d. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: a. Aspirate the labeling solution. b. Wash the cells three to five times with pre-warmed complete cell culture medium.

  • Imaging: Add fresh imaging medium and proceed with live-cell imaging on the fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_seeding Seed Tetrazine-Expressing Cells add_reagent Incubate Cells with This compound cell_seeding->add_reagent Cells at desired confluency prepare_reagent Prepare this compound Working Solutions prepare_reagent->add_reagent wash_cells Wash to Remove Unbound Probe add_reagent->wash_cells Incubation (30-60 min) imaging Live Cell Imaging wash_cells->imaging 3-5x washes data_analysis Analyze Signal-to-Noise & Cell Viability imaging->data_analysis troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Start Imaging Experiment check_signal Is the fluorescent signal optimal? start->check_signal signal_ok Experiment Successful check_signal->signal_ok Yes signal_issue Signal Issue Detected check_signal->signal_issue No weak_signal Weak/No Signal signal_issue->weak_signal high_background High Background signal_issue->high_background optimize_conc Titrate this compound Concentration weak_signal->optimize_conc check_target Verify Tetrazine-Target Expression weak_signal->check_target high_background->optimize_conc optimize_wash Increase Washing Steps/Duration high_background->optimize_wash add_blocking Add Blocking Step (e.g., BSA) high_background->add_blocking optimize_conc->start Re-run Experiment check_target->start Re-run Experiment optimize_wash->start Re-run Experiment add_blocking->start Re-run Experiment reaction_pathway tetrazine_target Tetrazine-Tagged Target Protein cycloaddition Inverse Electron-Demand Diels-Alder Cycloaddition (Bioorthogonal Reaction) tetrazine_target->cycloaddition bdp_tco This compound bdp_tco->cycloaddition labeled_product Fluorescently Labeled Target Protein cycloaddition->labeled_product Stable Covalent Bond

References

BDP FL-PEG4-TCO solubility issues and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP FL-PEG4-TCO. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a fluorescent labeling reagent. It consists of three main parts:

  • BDP FL: A bright and photostable green fluorescent dye (borondipyrromethene), which is inherently hydrophobic.[1]

  • PEG4: A short polyethylene (B3416737) glycol linker with four repeating units. PEG linkers are known to increase the hydrophilicity and water solubility of conjugated molecules.[2]

  • TCO: A trans-cyclooctene (B1233481) group, which is a reactive moiety used in copper-free "click chemistry" for highly specific bioconjugation reactions with tetrazine-modified molecules.[3]

Q2: What is the general solubility of this compound?

A2: this compound is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[4][5] It has low solubility in purely aqueous solutions due to the hydrophobic nature of the BDP FL dye core.[4] The PEG4 linker enhances its water solubility compared to the dye alone, but it is not sufficient for high concentrations in aqueous buffers.[2]

Q3: How should I store this compound?

A3: For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture.[4][6] Stock solutions in anhydrous organic solvents like DMSO can also be stored at -20°C for short periods (days to weeks).[] It is important to note that TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO), which will reduce the efficiency of your click chemistry reaction.[4]

Q4: I'm observing lower than expected fluorescence intensity. Is this related to solubility?

A4: It could be. Aggregation of fluorescent dyes in aqueous solutions due to poor solubility can lead to fluorescence quenching.[5][8] When this compound molecules aggregate, their fluorescence quantum yield can decrease significantly. Following the recommended dissolution protocols and avoiding high concentrations in aqueous buffers can help mitigate this issue. Other factors such as photobleaching can also lead to a decrease in fluorescence.[1]

Solubility Data

Solvent/Buffer SystemQualitative SolubilityRecommended Starting Concentration for StockNotes
Dimethyl sulfoxide (DMSO)High1-10 mMUse anhydrous DMSO for stock solutions to prevent hydrolysis.[9]
Dimethylformamide (DMF)High1-10 mMEnsure DMF is anhydrous.[9]
Dichloromethane (DCM)HighNot typically used for biological applicationsPrimarily for chemical synthesis and purification steps.[4]
Methanol (MeOH)ModerateLower than DMSO/DMFMay be used as a co-solvent.[6]
WaterLowNot RecommendedThe compound has very limited solubility in pure water.[4]
Phosphate-Buffered Saline (PBS)Low to Very LowDependent on final DMSO %Prone to precipitation, especially at higher concentrations.
Cell Culture MediaLow to Very LowDependent on final DMSO %Serum proteins in media can sometimes help to solubilize hydrophobic compounds.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 1-10 mM).

  • Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Store the stock solution at -20°C, protected from light. For TCO-containing compounds, it is best to use them within a few weeks of reconstitution.[4]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol provides a general method for diluting the organic stock solution into an aqueous buffer, such as PBS, for a bioconjugation reaction.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Bring the stock solution and the aqueous buffer to room temperature.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to vortex for another 30 seconds after adding the stock solution.

  • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound.

Important Consideration: The final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 1%, as higher concentrations can be detrimental to cells and proteins.[11]

Protocol 3: A General Method to Empirically Determine Solubility

Since exact solubility can vary with buffer composition and temperature, you can determine an approximate maximum solubility for your specific conditions using this method.

Materials:

  • This compound (solid)

  • Your desired solvent or buffer system

  • A series of microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of tubes with a known amount of this compound.

  • Add increasing volumes of your solvent/buffer to each tube to create a range of concentrations.

  • Vortex each tube vigorously for 5-10 minutes.

  • Allow the tubes to sit at room temperature for at least one hour to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully remove the supernatant and measure its absorbance or fluorescence.

  • The concentration at which the absorbance/fluorescence plateaus indicates the saturation point, which is the maximum solubility under those conditions.

Troubleshooting Guide

Problem 1: The this compound powder is difficult to dissolve in DMSO/DMF.

  • Possible Cause: The solvent may not be anhydrous, or the compound may require more energy to dissolve.

  • Solution:

    • Ensure you are using a fresh, anhydrous grade of DMSO or DMF.

    • Vortex the solution for a longer period (5-10 minutes).

    • Gentle warming (to 30-40°C) can be attempted, but be cautious as heat can potentially affect the stability of the TCO group.

    • Sonication in a water bath for a few minutes can also aid dissolution.

Problem 2: The compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS).

  • Possible Cause: The final concentration of the compound in the aqueous buffer is above its solubility limit, or the final percentage of DMSO is too low to keep it in solution.

  • Solution:

    • Decrease the final concentration: Try preparing a more dilute working solution.

    • Increase the final DMSO concentration: If your experiment can tolerate it, a slightly higher final percentage of DMSO (e.g., up to 5%) may be necessary. Always include a vehicle control with the same DMSO concentration in your experiments.[12][13]

    • Use a co-solvent: Consider adding a small amount of another water-miscible organic solvent like ethanol (B145695) or isopropanol (B130326) to the aqueous buffer before adding the DMSO stock.

    • Change the buffer composition: The presence of certain salts or other components in your buffer could be affecting solubility. You could try a different buffer system.

    • Improve the mixing method: Ensure you are adding the DMSO stock to the buffer while vigorously vortexing to avoid localized high concentrations.

Problem 3: My solution is clear, but I am getting a weak fluorescent signal.

  • Possible Cause: The compound may be forming non-fluorescent aggregates (a phenomenon known as aggregation-caused quenching or ACQ) even at concentrations where it appears soluble.[14][15]

  • Solution:

    • Work at lower concentrations: This is the most effective way to avoid aggregation.

    • Add a surfactant: A very low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your aqueous buffer can help to prevent aggregation of hydrophobic molecules. Be sure this is compatible with your downstream application.

Visual Troubleshooting and Workflow Diagrams

G cluster_0 Stock Solution Preparation start Start: this compound (Solid) add_dmso Add Anhydrous DMSO/DMF (e.g., to make 1-10 mM) start->add_dmso vortex Vortex thoroughly (2-5 min) add_dmso->vortex check_dissolved Visually inspect for complete dissolution vortex->check_dissolved stock_ok Stock Solution Ready (Store at -20°C) check_dissolved->stock_ok Yes troubleshoot_dissolve Troubleshoot: - Use fresh anhydrous solvent - Vortex longer - Gentle warming/sonication check_dissolved->troubleshoot_dissolve No troubleshoot_dissolve->add_dmso

Caption: Workflow for preparing a stock solution of this compound.

G cluster_1 Working Solution Preparation & Troubleshooting cluster_2 Troubleshooting Options start_working Start: Stock Solution in DMSO/DMF add_stock Add stock to buffer while vortexing start_working->add_stock prepare_buffer Prepare aqueous buffer (e.g., PBS) prepare_buffer->add_stock check_precipitation Visually inspect for precipitation add_stock->check_precipitation working_ok Working Solution Ready (Use immediately) check_precipitation->working_ok No precipitate_detected Precipitation Detected check_precipitation->precipitate_detected Yes option1 Option 1: Lower final concentration precipitate_detected->option1 option2 Option 2: Increase final DMSO % precipitate_detected->option2 option3 Option 3: Add co-solvent/surfactant precipitate_detected->option3 option1->add_stock option2->add_stock option3->prepare_buffer

Caption: Troubleshooting guide for aqueous solution preparation.

References

Technical Support Center: Preventing Protein Aggregation with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent protein aggregation when labeling with BDP FL-PEG4-TCO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a fluorescent labeling reagent used for bioorthogonal conjugation. It consists of three key components:

  • BDP FL (BODIPY FL): A bright and photostable green fluorescent dye. However, it is inherently hydrophobic, which can contribute to protein aggregation.

  • PEG4: A hydrophilic tetraethylene glycol linker. The PEG4 spacer helps to increase the overall water solubility of the labeled protein, potentially counteracting the hydrophobicity of the BDP FL dye and reducing aggregation.[1][2][3]

  • TCO (trans-cyclooctene): A reactive group that participates in rapid and specific bioorthogonal "click" reactions with tetrazine-modified molecules.

Q2: What are the primary causes of protein aggregation when using this compound?

A2: Protein aggregation during and after labeling with this compound can be attributed to several factors:

  • Hydrophobicity of the BDP FL Dye: The nonpolar nature of the BDP FL dye can lead to increased hydrophobic interactions between labeled protein molecules, promoting aggregation.

  • Over-labeling: A high degree of labeling can alter the surface properties of the protein, masking charged residues and increasing surface hydrophobicity, which can lead to insolubility and aggregation.

  • Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing excipients in the labeling and storage buffers can destabilize the protein and induce aggregation.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate aggregation, especially after modification with the hydrophobic dye.

  • Inherent Protein Instability: The target protein itself may be prone to aggregation, and the labeling process can exacerbate this instability.

Q3: How does the PEG4 linker in this compound help in preventing aggregation?

A3: The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in mitigating aggregation. PEG is a hydrophilic and flexible polymer that, when conjugated to a protein, can:

  • Increase Hydrophilicity: The PEG4 spacer increases the overall water solubility of the labeled protein, helping to offset the hydrophobic nature of the BDP FL dye.[1][2][3]

  • Provide Steric Hindrance: The PEG chain can create a "shield" around the protein, sterically hindering intermolecular interactions that lead to aggregation.

  • Enhance Stability: PEGylation is known to improve the stability of proteins against various stresses, including thermal and chemical denaturation.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent protein aggregation issues encountered during labeling with this compound.

Problem Potential Cause Recommended Solution
Visible precipitation during or after the labeling reaction. High degree of labeling leading to protein insolubility.Optimize the molar ratio of this compound to protein. Start with a lower ratio (e.g., 3:1 or 5:1) and empirically determine the optimal degree of labeling that provides sufficient fluorescence without causing aggregation.
High protein concentration.Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is required, concentrate the labeled protein after purification.
Suboptimal buffer pH or ionic strength.Screen a range of buffer pH values (typically 7.0-8.5) to find the optimal pH for your protein's stability. Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.
Soluble aggregates detected by size-exclusion chromatography (SEC) or dynamic light scattering (DLS). Hydrophobic interactions from the BDP FL dye.Add stabilizing excipients to the labeling and storage buffers. Common additives include non-ionic detergents (e.g., 0.01-0.05% Tween-20 or Polysorbate 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine).
Instability of the labeled protein.Perform the labeling and purification steps at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.
Low recovery of labeled protein after purification. Aggregated protein is lost during the purification step.Immediately after the labeling reaction, purify the conjugate using a method that efficiently removes aggregates, such as size-exclusion chromatography (SEC). This will also allow for buffer exchange into an optimized storage buffer.
Non-specific binding to purification resin.If using affinity or ion-exchange chromatography, ensure the buffer conditions are optimized to prevent non-specific binding, which can be exacerbated by changes in the protein's surface properties upon labeling.

Experimental Protocols

Key Experiment: Optimization of Labeling Conditions to Minimize Aggregation

Objective: To determine the optimal labeling conditions for a specific protein with this compound that maximizes the degree of labeling while minimizing aggregation.

Methodology:

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer (e.g., 1x PBS, pH 7.4).

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Labeling Reaction Titration:

    • Set up a series of labeling reactions with varying molar ratios of this compound to protein (e.g., 1:1, 3:1, 5:1, 10:1, 20:1).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reactions for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted label and any small aggregates using a desalting column or size-exclusion chromatography (SEC).

    • Elute the labeled protein into a pre-determined storage buffer containing stabilizing excipients if necessary.

  • Analysis:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the protein (at 280 nm) and the BDP FL dye (at ~503 nm).

    • Aggregation Analysis: Analyze the purified labeled protein from each reaction condition by:

      • Size-Exclusion Chromatography (SEC): To quantify the percentage of monomer, dimer, and higher-order aggregates.

      • Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity of the protein population.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Titration Molar Ratio Titration (e.g., 1:1, 3:1, 5:1, 10:1) Protein_Prep->Titration Reagent_Prep Reagent Preparation (Dissolve this compound in DMSO) Reagent_Prep->Titration Incubation Incubation (RT or 4°C, protected from light) Titration->Incubation Purification Removal of Excess Label & Aggregates (SEC or Desalting Column) Incubation->Purification DOL_Analysis Degree of Labeling (DOL) (Spectrophotometry) Purification->DOL_Analysis Aggregation_Analysis Aggregation Analysis (SEC, DLS) Purification->Aggregation_Analysis

Caption: Experimental workflow for optimizing this compound labeling to minimize protein aggregation.

Troubleshooting_Logic cluster_primary_checks Initial Checks cluster_solutions1 Primary Solutions cluster_secondary_checks Secondary Checks cluster_solutions2 Secondary Solutions Start Protein Aggregation Observed Check_DOL Is the Degree of Labeling (DOL) too high? Start->Check_DOL Check_Concentration Is the protein concentration > 5 mg/mL? Start->Check_Concentration Reduce_Ratio Reduce Molar Ratio of Label Check_DOL->Reduce_Ratio Yes Check_Buffer Is the buffer composition optimal? Check_DOL->Check_Buffer No Lower_Concentration Lower Protein Concentration Check_Concentration->Lower_Concentration Yes Check_Concentration->Check_Buffer No Reduce_Ratio->Check_Buffer Lower_Concentration->Check_Buffer Optimize_pH Optimize pH (7.0-8.5) Check_Buffer->Optimize_pH No Increase_Ionic_Strength Increase Ionic Strength (e.g., 150 mM NaCl) Check_Buffer->Increase_Ionic_Strength No Add_Excipients Add Stabilizing Excipients (e.g., Tween-20, Sucrose, Arginine) Check_Buffer->Add_Excipients No End Aggregation Minimized Check_Buffer->End Yes Optimize_pH->End Increase_Ionic_Strength->End Add_Excipients->End

Caption: Logical troubleshooting workflow for addressing protein aggregation after this compound labeling.

References

Technical Support Center: Purification of BDP FL-PEG4-TCO Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of BDP FL-PEG4-TCO labeled antibodies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of purifying this compound labeled antibodies?

The primary objectives for purifying antibodies after labeling with this compound are to:

  • Remove Unconjugated Dye: Eliminate all traces of free, unreacted this compound, which can cause high background signals and inaccurate quantification.

  • Separate Unlabeled Antibody: Isolate the labeled antibody from the unlabeled antibody population to ensure that downstream applications only utilize active, labeled molecules.

  • Eliminate Aggregates: Remove any antibody aggregates that may have formed during the labeling and purification process. Aggregation can reduce the antibody's efficacy and potentially cause immunogenic responses.[1]

  • Buffer Exchange: Transfer the final purified antibody conjugate into a suitable buffer for long-term storage and downstream applications.

Q2: Which purification methods are recommended for this compound labeled antibodies?

Several chromatography techniques are suitable, often used in sequence. The choice depends on the specific requirements of the experiment, such as the desired purity and the scale of the purification. The most common methods are:

  • Size Exclusion Chromatography (SEC): This is the most widely used method for removing unconjugated dye and buffer exchange. It separates molecules based on their size.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for this specific labeling chemistry due to the hydrophobicity of the BODIPY FL dye. It can separate antibodies based on the degree of labeling (DOL) and remove aggregates.[1][2]

  • Affinity Chromatography (Protein A/G): This method can be used as an initial capture step before labeling or as a polishing step, but care must be taken as the labeling moiety might interfere with binding.

Q3: How do I determine the Degree of Labeling (DOL) for my antibody?

The Degree of Labeling (DOL), or the molar ratio of dye to antibody, is a critical quality attribute. It can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the excitation maximum of BDP FL (approximately 503 nm).

The formula is as follows:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~503 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye is the molar extinction coefficient of the BDP FL dye at its absorbance maximum (~80,000 M⁻¹cm⁻¹).

  • CF_280 is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / Aₘₐₓ for the free dye).

An optimal DOL for antibodies is typically between 2 and 10.[3] Higher ratios can lead to fluorescence quenching and antibody inactivation.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound labeled antibody.

Issue 1: Low Recovery of Labeled Antibody
Possible Cause Recommended Solution
Antibody Precipitation The BDP FL dye is hydrophobic and a high degree of labeling can lead to aggregation and precipitation.[4] Perform all steps at 4°C if possible. Consider using a formulation buffer containing stabilizing excipients like arginine or polysorbate.
Non-specific Binding to Columns The hydrophobic nature of the BODIPY dye can cause non-specific binding to chromatography resins. For SEC, ensure the column is well-equilibrated. For HIC, you may need to optimize the salt concentration in your elution buffer to ensure complete recovery.
Harsh Elution Conditions If using affinity chromatography (Protein A/G), the low pH elution buffer can sometimes cause aggregation and loss of material. Neutralize the eluate immediately with a suitable buffer (e.g., 1M Tris, pH 8.0).
Issue 2: High Background Signal in Downstream Assays
Possible Cause Recommended Solution
Incomplete Removal of Free Dye This is the most common cause of high background. Standard desalting columns may not be sufficient. Perform a second purification step, such as dialysis or another round of SEC. HIC is also very effective at separating free dye from the labeled antibody.
Antibody Aggregates Aggregates can bind non-specifically to cells or surfaces, leading to high background. Use SEC to remove high molecular weight species. Analytical SEC can be used to quantify the level of aggregation.[1]
Hydrophobic Interactions The BDP FL dye can cause the labeled antibody to stick non-specifically. Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer and increase the number of wash steps.
Issue 3: Poor Performance or Inactivity of Labeled Antibody
Possible Cause Recommended Solution
High Degree of Labeling (DOL) Excessive labeling can interfere with the antigen-binding site of the antibody.[5][6] Reduce the molar excess of the this compound reagent in the labeling reaction to achieve a lower DOL (target 2-4).
Conformational Changes The conjugation process or purification steps might have denatured the antibody. Ensure all buffers are at the correct pH and avoid harsh conditions. Analyze the purified antibody using non-reducing SDS-PAGE to check for fragmentation.
Inaccessibility of TCO Group The hydrophobic TCO group can sometimes become buried within the protein structure, rendering it inaccessible for subsequent click chemistry reactions.[7] The PEG4 linker is designed to minimize this, but if this is suspected, a longer PEG spacer may be required.[7][8]

Experimental Workflows and Methodologies

General Workflow for Labeling and Purification

The following diagram illustrates a typical workflow for the labeling of an antibody with this compound and subsequent purification.

G cluster_0 Labeling cluster_1 Purification Step 1: Removal of Free Dye cluster_2 Purification Step 2 (Optional): Polishing cluster_3 Analysis & Storage A Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) B Add this compound (e.g., 10-20 molar excess) A->B C Incubate (1-2 hours, RT, protected from light) B->C D Size Exclusion Chromatography (SEC) (e.g., PD-10 Desalting Column) C->D Crude Conjugate E Collect Antibody Fraction (First colored peak) D->E F Hydrophobic Interaction Chromatography (HIC) (To separate by DOL or remove aggregates) E->F Partially Purified Conjugate H Characterize by UV-Vis (Calculate DOL) E->H G Collect Pure Labeled Antibody Fractions F->G G->H I Analyze by SEC-HPLC (Check for aggregates) H->I J Store at 4°C (short-term) or -20°C/-80°C (long-term) I->J

Fig 1. General experimental workflow for antibody labeling and purification.
Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues.

G Start Start: Purification Complete Check_Recovery Is Recovery > 70%? Start->Check_Recovery Check_Purity Is Purity > 95% (by SEC)? Check_Recovery->Check_Purity Yes Low_Recovery Troubleshoot: Low Recovery - Check for precipitation - Optimize HIC elution - Use stabilizing agents Check_Recovery->Low_Recovery No Check_Activity Is Antibody Active? Check_Purity->Check_Activity Yes High_Aggregate Troubleshoot: High Aggregates - Optimize HIC separation - Perform preparative SEC Check_Purity->High_Aggregate No Success Purification Successful Check_Activity->Success Yes Low_Activity Troubleshoot: Low Activity - Reduce DOL - Check for denaturation (SDS-PAGE) - Ensure TCO accessibility Check_Activity->Low_Activity No

Fig 2. Logical diagram for troubleshooting purification outcomes.

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Free Dye Removal

This protocol is suitable for the rapid removal of unconjugated this compound from the labeling reaction mixture using a pre-packed desalting column (e.g., GE Healthcare PD-10).

  • Column Equilibration: Remove the storage buffer from the desalting column and equilibrate it with 4-5 column volumes of your desired buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the crude antibody labeling reaction mixture (typically 1-2.5 mL for a PD-10 column) onto the top of the column bed.

  • Elution: Elute the sample with the equilibration buffer. The labeled antibody, being larger, will pass through the column in the void volume and elute first. The smaller, unconjugated dye molecules will be retained by the resin and elute later.

  • Fraction Collection: Collect fractions (e.g., 0.5 mL each). The labeled antibody will be in the first colored fractions that elute from the column. The later-eluting colored fractions contain the free dye.

  • Pooling and Analysis: Pool the fractions containing the purified labeled antibody. Confirm the removal of free dye and assess the purity and concentration using UV-Vis spectrophotometry.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Polishing

HIC separates molecules based on their surface hydrophobicity and is an excellent polishing step to remove aggregates and potentially separate antibody populations with different DOLs.

  • Column and Buffer Preparation:

    • Column: Choose a HIC column with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Ether phases).

    • Buffer A (Binding Buffer): High salt concentration, e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Buffer B (Elution Buffer): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0.

  • Column Equilibration: Equilibrate the HIC column with Buffer A until a stable baseline is achieved.

  • Sample Preparation and Loading: Add ammonium sulfate to your partially purified antibody sample to match the concentration of Buffer A. Filter the sample (0.22 µm) and load it onto the equilibrated column.

  • Elution Gradient: Elute the bound antibody using a linear gradient from 100% Buffer A to 100% Buffer B over a set number of column volumes (e.g., 20 CV). More hydrophobic species (higher DOL, aggregates) will elute later in the gradient (at lower salt concentrations).

  • Fraction Collection and Analysis: Collect fractions across the elution peak(s). Analyze fractions of interest by SEC-HPLC to check for aggregation and by UV-Vis to determine DOL and concentration. Pool the desired fractions.

  • Desalting: The purified antibody will be in a high-salt buffer and will need to be buffer-exchanged into a final storage buffer using SEC or dialysis.

Quantitative Data Summary

The following tables provide typical parameters for labeling and purification. Note that these are starting points and optimal conditions should be determined empirically.

Table 1: Recommended Labeling and Purification Parameters

ParameterRecommended RangeNotes
Molar Excess of Dye 5x - 20xHigher excess leads to higher DOL but increases risk of inactivation and aggregation. Start with 10x.
Target DOL 2 - 6Optimal balance between signal and antibody function.[3]
SEC Recovery > 90%Expected recovery for a standard desalting column purification.
HIC Recovery 70% - 95%Recovery can be lower due to the hydrophobicity of the dye. Optimization of elution is key.[2]
Final Aggregate Level < 5%Target for most research applications, measured by analytical SEC.

Table 2: Comparison of Purification Techniques

TechniquePrimary PurposeAdvantagesDisadvantages
Size Exclusion (SEC) Removal of free dye, buffer exchange, aggregate removal.Gentle, preserves antibody function, reliable.Dilutes the sample, limited resolution for species of similar size.
Hydrophobic Interaction (HIC) Removal of aggregates, separation by DOL, removal of hydrophobic impurities.High resolution for hydrophobic variants, non-denaturing conditions.[2]Requires high salt concentrations, may require a subsequent desalting step.
Affinity (Protein A/G) Capture of total IgG.High specificity and purity in a single step.Harsh elution pH can cause aggregation, potential for ligand leaching.
Dialysis / Ultrafiltration Removal of free dye, buffer exchange.Simple, can concentrate the sample (ultrafiltration).Can be slow (dialysis), potential for sample loss on membranes.

References

Addressing TCO group instability in BDP FL-PEG4-TCO experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP FL-PEG4-TCO and related bioconjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the successful execution of your experiments involving trans-cyclooctene (B1233481) (TCO) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent labeling reagent.[1][2] It consists of three main components:

  • BDP FL: A bright and photostable borondipyrromethene fluorescent dye.[][4]

  • PEG4: A tetraethylene glycol linker that enhances solubility in aqueous buffers and minimizes steric hindrance.[5][6][7][8][9][10]

  • TCO: A trans-cyclooctene group, which is a reactive dienophile used in bioorthogonal chemistry.[11]

This reagent is primarily used for the fluorescent labeling of biomolecules (e.g., proteins, antibodies, nucleic acids) that have been modified to contain a tetrazine group.[12] The reaction between TCO and tetrazine is an exceptionally fast and selective "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[11][12][13][14] This allows for precise and efficient labeling in complex biological samples, including live cells.[12][14]

Q2: What is the primary cause of TCO group instability?

A2: The main cause of TCO group instability is its isomerization from the reactive trans-isomer to the unreactive cis-isomer.[15][16] This process deactivates the TCO group, rendering it unable to react with its tetrazine partner. This isomerization can be accelerated by several factors in experimental settings.

Q3: What factors can lead to the degradation or instability of the TCO group?

A3: Several factors can contribute to the isomerization and subsequent deactivation of the TCO group:

  • Presence of Thiols: High concentrations of thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which are common in cellular environments and protein buffers, can promote the isomerization of TCO to its inactive cis-form.[11][15][16]

  • Copper-Containing Proteins: Serum proteins that contain copper can also catalyze the trans-to-cis isomerization of TCO.[15]

  • Prolonged Storage: Some highly reactive TCO derivatives can be unstable during long-term storage, leading to polymerization or isomerization.[11] Storing them as cold solutions can help mitigate this.[11]

  • Exposure to Light: While TCO itself is not particularly light-sensitive, the conjugated BDP FL dye can be susceptible to photobleaching with prolonged exposure to light, which can affect the final fluorescent signal.[17][18]

Q4: How can I monitor the reaction between this compound and a tetrazine-modified molecule?

A4: The reaction between TCO and tetrazine can be monitored spectroscopically. The tetrazine moiety has a characteristic absorption band between 510 and 550 nm.[13] As the reaction proceeds, this absorption band will disappear, which can be followed using a spectrophotometer to track the progress of the conjugation.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low fluorescent signal after labeling 1. TCO group has isomerized to the inactive cis-form. This can be due to the presence of thiols in the buffer or prolonged incubation in serum.[11][15] 2. BDP FL dye has been quenched or photobleached. This can occur due to high dye concentration, aggregation, or excessive exposure to light.[] 3. Inefficient conjugation reaction. This could be due to suboptimal pH, temperature, or incorrect stoichiometry.1. Buffer considerations: Avoid thiol-containing reagents in your buffers. If their presence is unavoidable, minimize incubation time. For in vivo studies, be aware of potential isomerization in serum.[11] 2. Handling of fluorescent dye: Minimize exposure of the BDP FL-containing reagents and final conjugate to light. Work in a darkened room or use amber-colored tubes. Avoid high concentrations of the dye to prevent self-quenching.[] 3. Reaction optimization: Ensure the reaction buffer is within the optimal pH range of 6-9.[19] The reaction is typically fast at room temperature.[5] Use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[19]
High background fluorescence 1. Non-specific binding of the fluorescent probe. The BDP FL dye is hydrophobic and may non-specifically associate with proteins or cells. 2. Excess unreacted this compound. Insufficient purification after the labeling reaction can leave behind unreacted fluorescent molecules.1. Blocking and washing: For cell-based assays, use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. Increase the number and duration of washing steps. 2. Purification: Use size-exclusion chromatography or dialysis to effectively remove unreacted this compound after the conjugation reaction.[5]
Protein aggregation after labeling 1. Hydrophobic nature of the BDP FL dye. The dye can cause aggregation, especially if multiple dye molecules are conjugated to a single protein. 2. Suboptimal buffer conditions. Incorrect pH or salt concentration can lead to protein precipitation.1. Control labeling ratio: Reduce the molar excess of the this compound reagent during the conjugation reaction to limit the number of dye molecules per protein. The PEG4 linker is designed to improve solubility, but high degrees of labeling can still be problematic.[5][6] 2. Buffer optimization: Ensure your protein is in a buffer that maintains its stability and solubility. You may need to optimize the pH and ionic strength.
Inconsistent experimental results 1. Variability in the activity of the this compound reagent. The TCO group may have degraded over time if not stored properly. 2. Hydrolysis of NHS ester (if using an NHS-TCO precursor). If you are first modifying your protein with a TCO-NHS ester, the NHS ester is susceptible to hydrolysis in aqueous buffers.1. Proper storage and handling: Store the this compound reagent at -20°C, protected from light and moisture.[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation. 2. Use fresh reagents: Prepare stock solutions of TCO-NHS esters in anhydrous DMSO or DMF immediately before use.[5] Ensure your protein buffer is amine-free (e.g., PBS) during the NHS ester reaction.[5]

Data Presentation

Table 1: Stability of TCO Derivatives in Human Serum
TCO DerivativeHalf-life in Human Serum at 37°CKey Features
s-TCO ~0.67 daysHighly reactive but shows limited stability in vivo.[11]
d-TCO > 97% remained as trans-isomer after 4 daysImproved stability compared to s-TCO with excellent reactivity.[11][20]
Parent TCO 75% remained reactive after 24 hoursMore resilient and suitable for long-term stability applications.[11][16]
Table 2: Second-Order Rate Constants of TCO-Tetrazine Ligation
TCO DerivativeReaction PartnerRate Constant (k₂) in M⁻¹s⁻¹
TCO 3,6-di-(2-pyridyl)-s-tetrazine~800 - 2,000
d-TCO Water-soluble 3,6-dipyridyl-s-tetrazine~366,000
s-TCO Tetrazine-modified GFP~3,300,000

Note: Reaction rates are dependent on the specific tetrazine derivative, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Tetrazine-Modified Protein with this compound

Materials:

  • Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, add your tetrazine-modified protein.

  • Initiate the Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Gently mix and incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove the excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.

  • Characterization: Confirm successful labeling by measuring the absorbance of the BDP FL dye (typically around 500 nm) and the protein (at 280 nm).

  • Storage: Store the fluorescently labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -80°C.

Mandatory Visualizations

Diagram 1: TCO-Tetrazine Ligation Pathway

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_intermediate Intermediate cluster_products Products BDP_TCO This compound Cycloaddition [4+2] Cycloaddition BDP_TCO->Cycloaddition Tetrazine_Protein Tetrazine-Modified Protein Tetrazine_Protein->Cycloaddition Dihydropyridazine_Intermediate Unstable Intermediate Cycloaddition->Dihydropyridazine_Intermediate Forms Labeled_Protein Fluorescently Labeled Protein Dihydropyridazine_Intermediate->Labeled_Protein Releases N₂ Nitrogen N₂ (gas) Dihydropyridazine_Intermediate->Nitrogen

Caption: Bioorthogonal TCO-tetrazine ligation reaction pathway.

Diagram 2: Troubleshooting Logic for Low Fluorescent Signal

Troubleshooting_Workflow Start Low or No Fluorescent Signal Check_TCO_Stability Check TCO Stability (Isomerization?) Start->Check_TCO_Stability Check_Dye_Integrity Check Dye Integrity (Photobleaching?) Check_TCO_Stability->Check_Dye_Integrity No Solution_Thiol_Free_Buffer Use Thiol-Free Buffers Minimize Incubation Time Check_TCO_Stability->Solution_Thiol_Free_Buffer Yes Check_Reaction_Conditions Check Reaction Conditions (pH, Stoichiometry?) Check_Dye_Integrity->Check_Reaction_Conditions No Solution_Protect_From_Light Protect from Light Use Fresh Reagent Check_Dye_Integrity->Solution_Protect_From_Light Yes Solution_Optimize_Reaction Optimize pH (6-9) Adjust Stoichiometry Check_Reaction_Conditions->Solution_Optimize_Reaction Yes End Signal Improved Solution_Thiol_Free_Buffer->End Solution_Protect_From_Light->End Solution_Optimize_Reaction->End

Caption: Logical workflow for troubleshooting low signal issues.

References

How to handle BDP FL-PEG4-TCO precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the precipitation of BDP FL-PEG4-TCO in buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

A1: Precipitation of this compound in aqueous buffers is a common issue stemming from its molecular properties. The primary reasons include:

  • Low Intrinsic Water Solubility: The core BDP FL fluorescent dye is hydrophobic. While the hydrophilic PEG4 spacer is designed to improve aqueous solubility, the overall molecule has limited solubility in purely aqueous solutions.[1]

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules like this compound, causing them to precipitate.

  • Solvent Shock: The compound is typically dissolved in an organic solvent like DMSO for a stock solution.[1][2] Adding this concentrated stock solution too quickly to an aqueous buffer can cause a rapid change in the solvent environment, leading to precipitation before the molecule can properly dissolve.

  • High Concentration: The final concentration of the this compound in your working solution may be exceeding its solubility limit in that specific buffer.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvents for creating a stock solution are water-miscible organic solvents. According to supplier data, this compound is soluble in DMSO, DMF, and DCM.[1][2] For most biological applications, high-purity, anhydrous DMSO is the preferred choice.

Q3: How can I prevent the compound from crashing out of solution when diluting the stock into my buffer?

A3: The key is to avoid "solvent shock." Instead of pipetting the stock solution directly into the buffer in one go, add the stock solution dropwise and slowly to the aqueous buffer while the buffer is being actively mixed (e.g., vortexing at a moderate speed or stirring). This ensures that the localized concentration of the organic solvent and the dye remains low, allowing for gradual and effective dissolution.

Q4: My compound still shows some precipitation even with careful dilution. How can I modify my buffer to improve solubility?

A4: If precipitation persists, you can optimize your buffer system with one or more of the following strategies:

  • Introduce a Co-solvent: Adding a small percentage (e.g., 1-10%) of the organic solvent used for your stock (like DMSO) to the final aqueous buffer can significantly improve solubility. Always verify that this concentration of organic solvent is compatible with your downstream application (e.g., it does not denature your protein or affect cell viability).

  • Adjust Salt Concentration: Try preparing your buffer with a lower salt concentration.

  • Use Additives: The inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01% to 0.1%) can help prevent the aggregation of hydrophobic molecules.

  • Check the pH: While less common for this specific molecule, ensuring your buffer's pH is optimal for your experiment and does not induce unforeseen chemical changes is good practice.

Q5: Could the age or storage conditions of my this compound be causing precipitation issues?

A5: Yes, improper storage can affect the compound's integrity. This compound should be stored at -20°C, protected from light, and kept desiccated.[1][3][4] The trans-cyclooctene (B1233481) (TCO) group is known to isomerize over time, which can alter its properties and reactivity, though this is less likely to directly cause precipitation.[1] For best results, always use freshly prepared solutions.

Troubleshooting Guide

This table provides a quick reference for identifying and solving common precipitation issues.

SymptomPossible CauseRecommended Solution
Precipitate forms immediately upon adding stock solution to buffer. Solvent Shock: The concentrated organic stock is not dispersing quickly enough in the aqueous buffer.Add the stock solution very slowly (drop-by-drop) into the buffer while actively vortexing or stirring.
Solution is initially clear but becomes cloudy or forms a precipitate over time. Low Solubility & Aggregation: The compound is at or near its solubility limit and is slowly aggregating and falling out of solution.1. Decrease the final working concentration of this compound. 2. Add a co-solvent (e.g., 1-10% DMSO) to the buffer. 3. Incorporate a non-ionic surfactant (e.g., 0.05% Tween-20). 4. Use the solution immediately after preparation.
Precipitation occurs specifically in high-salt buffers (e.g., PBS, TBS). "Salting Out" Effect: High ionic strength of the buffer is reducing the solubility of the organic dye molecule.1. Reduce the salt concentration of the buffer, if experimentally permissible. 2. Test alternative, lower-ionic-strength buffer systems (e.g., HEPES, Tris).
Precipitation is observed after conjugating the dye to a protein. Increased Hydrophobicity: The attachment of multiple hydrophobic BDP FL dye molecules has made the entire protein-dye conjugate insoluble.[5]1. Reduce the dye-to-protein labeling ratio during the conjugation reaction.[5] 2. Try using a more hydrophilic variant of the dye if available.[5] 3. Perform the labeling reaction in a buffer containing a small amount of organic co-solvent.

Data Presentation

Solubility Profile of this compound
Solvent / BufferSolubilityReference
Water Low / Poor[1]
DMSO (Dimethyl sulfoxide) Soluble[1][2]
DMF (Dimethylformamide) Soluble[1]
DCM (Dichloromethane) Soluble[1]
Aqueous Buffers (e.g., PBS) Limited (concentration-dependent)General chemical principles

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of high-purity, anhydrous DMSO to the vial to create a stock solution of a known concentration (e.g., 1-10 mM).

  • Mix thoroughly by vortexing until all the solid is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C, protected from light. For TCO-containing compounds, it is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[1]

Protocol 2: General Method for Diluting Stock Solution into Aqueous Buffer
  • Bring the required aliquot of the this compound stock solution to room temperature.

  • Prepare the final volume of the desired aqueous buffer in a conical tube.

  • Place the tube on a vortex mixer set to a medium speed or use a magnetic stirrer.

  • While the buffer is being mixed, slowly pipette the required volume of the stock solution drop-by-drop into the buffer.

  • Allow the solution to mix for an additional 1-2 minutes after all the stock has been added.

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. Use this working solution as fresh as possible.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_stock Is the stock solution in an appropriate organic solvent (e.g., DMSO) and fully dissolved? start->check_stock dissolve_stock Action: Re-dissolve stock in 100% anhydrous DMSO. check_stock->dissolve_stock No check_dilution Was the stock added slowly to a vortexing buffer? check_stock->check_dilution Yes dissolve_stock->start redilute Action: Prepare fresh solution. Add stock dropwise to vortexing buffer. check_dilution->redilute No optimize_buffer Precipitation persists. Time to optimize the buffer. check_dilution->optimize_buffer Yes end_ok Solution is Clear redilute->end_ok lower_conc Option 1: Lower the final concentration of the dye. optimize_buffer->lower_conc add_cosolvent Option 2: Add co-solvent (e.g., 1-10% DMSO) to the buffer. optimize_buffer->add_cosolvent add_surfactant Option 3: Add a non-ionic surfactant (e.g., 0.05% Tween-20). optimize_buffer->add_surfactant lower_conc->end_ok add_cosolvent->end_ok add_surfactant->end_ok

Caption: A decision tree for troubleshooting precipitation issues.

Recommended Workflow for Preparing this compound Working Solutions

G start_node Start: Prepare Stock Solution step1 1. Equilibrate this compound vial to room temperature. start_node->step1 step2 2. Dissolve powder in high-purity anhydrous DMSO to make a 1-10 mM stock solution. step1->step2 step3 3. Vortex until fully dissolved to create a clear stock. step2->step3 step4 4. Prepare the final aqueous buffer in a separate tube. step3->step4 step5 5. While vortexing the buffer, add the stock solution SLOWLY and DROPWISE. step4->step5 step6 6. Visually inspect for clarity. step5->step6 end_node Finish: Solution is ready for use step6->end_node

Caption: Step-by-step protocol for preparing aqueous working solutions.

References

Improving signal-to-noise ratio with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP FL-PEG4-TCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio and to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent labeling reagent. It is composed of three key parts:

  • BDP FL: A bright and photostable green-fluorescent dye (a BODIPY dye).[1][2][3]

  • PEG4: A four-unit polyethylene (B3416737) glycol linker that enhances water solubility and minimizes non-specific binding.[4][5]

  • TCO: A trans-cyclooctene (B1233481) group that enables rapid and specific covalent labeling of tetrazine-modified molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[6][7]

Its primary application is in fluorescence imaging of biological systems, such as labeling proteins on or inside living cells for visualization by microscopy.

Q2: What are the key photophysical properties of the BDP FL fluorophore?

A2: BDP FL is known for its excellent photophysical properties, making it a robust choice for fluorescence imaging. It has a high extinction coefficient, a high fluorescence quantum yield, and its fluorescence is relatively insensitive to solvent polarity and pH.[2][3][8]

Q3: Why is the signal from my this compound labeling experiment weak?

A3: A weak or absent signal can be due to several factors:

  • Inefficient TCO-tetrazine ligation: The click reaction may not have proceeded to completion.

  • Low abundance of the target molecule: The tetrazine-tagged biomolecule of interest may be expressed at low levels.

  • Degradation of the this compound reagent: The TCO group can isomerize to its less reactive cis-cyclooctene form over time, and the BDP FL dye can be susceptible to photobleaching.[9]

  • Suboptimal imaging settings: The microscope settings, such as exposure time and laser power, may not be optimized.

Q4: I am observing high background fluorescence in my imaging. What are the common causes?

A4: High background fluorescence can significantly reduce the signal-to-noise ratio and can be caused by:

  • Excess this compound: Too high a concentration of the labeling reagent can lead to non-specific binding.

  • Insufficient washing: Unbound this compound that is not washed away will contribute to background signal.[10]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.[11]

  • Non-specific binding of the probe: The BDP FL dye is hydrophobic and may non-specifically associate with cellular membranes or other lipophilic structures.[3] The PEG4 linker helps to mitigate this, but it can still be a factor.

Q5: How should I store this compound?

A5: this compound should be stored at -20°C, protected from light.[9][12] Due to the potential for the TCO group to isomerize, long-term storage is not recommended.[9] It is advisable to prepare fresh solutions in a suitable solvent like DMSO or DMF for each experiment.[12]

Data Presentation

Table 1: Photophysical Properties of BDP FL

PropertyValueReference
Excitation Maximum (λex)~503 nm[1][9]
Emission Maximum (λem)~509-512 nm[1][9]
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ)~0.9[1][9]
Fluorescence Lifetime (τ)~5.4-7.2 ns[2][8]

Table 2: TCO-Tetrazine Ligation Kinetics

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000[13]
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000[13]
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[13]
TCO and various tetrazine scaffolds1,4-dioxane251.4 - 230[13]
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000[13]
General TCO-TetrazineN/AN/Aup to 1 x 10⁶[13]

Experimental Protocols

Protocol 1: General Live-Cell Labeling with this compound

This protocol provides a general guideline for labeling tetrazine-modified proteins on the surface of live cells. Optimization of concentrations, incubation times, and washing steps is highly recommended for each specific cell type and target protein.

Materials:

  • Cells expressing a tetrazine-modified surface protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Anhydrous DMSO or DMF

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency in a suitable imaging dish or plate.

  • Washing: Gently wash the cells twice with warm PBS to remove any residual serum proteins.

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a blocking buffer for 30 minutes at 37°C.

  • Preparation of Labeling Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed complete cell culture medium or PBS. It is crucial to perform a concentration titration to find the optimal concentration for your experiment.

  • Labeling:

    • Remove the blocking buffer and add the labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three to five times with warm PBS, with a 5-minute incubation for each wash, to remove any unbound this compound.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., FITC or GFP channel).

Troubleshooting Guides

Problem 1: Weak or No Signal

Possible CauseRecommended Solution
Inefficient TCO-tetrazine ligation Ensure the reaction buffer is at a neutral pH (7-8). Extend the incubation time. Confirm the presence and accessibility of the tetrazine tag on your target protein.
Low abundance of the target molecule Overexpress the target protein if possible. Use a more sensitive imaging system or increase the exposure time.
Degradation of this compound Use a fresh stock of this compound. Protect the reagent from light during storage and incubation.
Photobleaching Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium if imaging fixed cells.
Suboptimal concentration of this compound Perform a titration to determine the optimal concentration that provides the best signal-to-noise ratio.

Problem 2: High Background Fluorescence

Possible CauseRecommended Solution
Excessive concentration of this compound Reduce the concentration of this compound used for labeling. A titration is essential.
Insufficient washing Increase the number and duration of washing steps after labeling to thoroughly remove unbound probe.
Non-specific binding Include a blocking step with a protein such as BSA before adding the this compound.[14] The PEG4 linker is designed to reduce non-specific binding, but a blocking step can further improve results.
Autofluorescence Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a longer wavelength or spectral unmixing if your imaging system supports it.

Mandatory Visualizations

experimental_workflow start Start: Tetrazine-modified cells wash1 Wash with warm PBS start->wash1 block Block with 1% BSA (30 min) wash1->block add_probe Add this compound (1-10 µM) block->add_probe incubate Incubate (30-60 min at 37°C) add_probe->incubate wash2 Wash 3-5 times with PBS incubate->wash2 image Fluorescence Imaging wash2->image

Caption: Experimental workflow for live-cell labeling.

troubleshooting_workflow start Imaging Result weak_signal Weak/No Signal start->weak_signal Low SNR high_background High Background start->high_background Low SNR good_signal Good Signal-to-Noise start->good_signal High SNR check_concentration Titrate probe concentration weak_signal->check_concentration check_incubation Increase incubation time weak_signal->check_incubation check_reagent Use fresh reagent weak_signal->check_reagent high_background->check_concentration check_washing Increase washing steps high_background->check_washing check_blocking Add/optimize blocking step high_background->check_blocking

Caption: Troubleshooting decision tree for common imaging issues.

signaling_pathway cluster_reaction Click Reaction ligand Ligand receptor Tetrazine-modified Receptor ligand->receptor binds probe This compound receptor->probe reacts with labeled_receptor Fluorescently Labeled Receptor downstream_signaling Downstream Signaling labeled_receptor->downstream_signaling activates

Caption: Labeling of a cell surface receptor signaling pathway.

References

Validation & Comparative

A Head-to-Head Comparison of BDP FL-PEG4-TCO and DBCO-PEG4-BDP FL for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioorthogonal chemistry, the choice of labeling reagent is critical for the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates. This guide provides an in-depth comparison of two widely used green fluorescent labeling reagents: BDP FL-PEG4-TCO and DBCO-PEG4-BDP FL. We will delve into their performance, supported by experimental data, to assist researchers in making an informed decision for their specific needs.

At a Glance: Key Differences

FeatureThis compoundDBCO-PEG4-BDP FL
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (IEDDA)Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactive Partner TetrazineAzide
Reaction Kinetics Exceptionally fast (up to 10⁶ M⁻¹s⁻¹)[1]Fast (10⁻¹ - 10¹ M⁻¹s⁻¹)[1]
Reaction Time Minutes to a few hours[1]Several hours to overnight[1]
Reactant Concentration Micromolar range[1]Micromolar to millimolar range[1]
Primary Advantage Speed of reaction, ideal for dynamic systemsWell-established and robust chemistry
Potential Limitation TCO can isomerize to the less reactive cis-cyclooctene (CCO)[1]DBCO can be unstable in the presence of reducing agents like DTT[1]

Performance Deep Dive

The primary distinction between this compound and DBCO-PEG4-BDP FL lies in their bioorthogonal reaction partners and the corresponding kinetics. This compound utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-modified target. This reaction is renowned for its extraordinarily fast kinetics, often orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC) employed by DBCO-PEG4-BDP FL with an azide-modified target.[1][2]

The superior reaction rate of the TCO-tetrazine ligation allows for labeling at lower concentrations and significantly shorter incubation times.[1] This is particularly advantageous in live-cell imaging and in vivo studies where rapid labeling of dynamic processes is crucial. In a direct comparison for creating a synthetic cell glue, the TCO-tetrazine chemistry resulted in 46% of cells forming pairs, while the DBCO-azide chemistry only yielded 4.1% under the same conditions, highlighting the critical role of rapid kinetics.[2]

However, the stability of the reactive moieties is a key consideration. The trans-cyclooctene (B1233481) (TCO) in this compound is susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form, which can be influenced by factors such as light exposure.[1] On the other hand, while generally stable, the dibenzocyclooctyne (DBCO) in DBCO-PEG4-BDP FL has shown some instability in the presence of reducing agents like dithiothreitol (B142953) (DTT), which are sometimes used in experimental protocols.[1]

Experimental Considerations

The choice between these two reagents will ultimately depend on the specific experimental requirements. For applications demanding high-speed labeling of targets in dynamic biological systems, this compound is the superior choice. For protocols that may involve reducing agents or where longer reaction times are acceptable, the robust and well-established DBCO-azide chemistry of DBCO-PEG4-BDP FL presents a reliable option.

Experimental Workflow and Reaction Mechanisms

To visualize the experimental process and the underlying chemical reactions, the following diagrams are provided.

G General Bioorthogonal Labeling Workflow cluster_0 Target Modification cluster_1 Labeling cluster_2 Analysis Introduce Azide or Tetrazine Introduce Azide or Tetrazine Wash to remove excess reagent Wash to remove excess reagent Introduce Azide or Tetrazine->Wash to remove excess reagent Add this compound or DBCO-PEG4-BDP FL Add this compound or DBCO-PEG4-BDP FL Wash to remove excess reagent->Add this compound or DBCO-PEG4-BDP FL Incubate Incubate Add this compound or DBCO-PEG4-BDP FL->Incubate Wash to remove unbound probe Wash to remove unbound probe Incubate->Wash to remove unbound probe Image (e.g., fluorescence microscopy) Image (e.g., fluorescence microscopy) Wash to remove unbound probe->Image (e.g., fluorescence microscopy)

A generalized workflow for bioorthogonal labeling experiments.

G Comparison of Bioorthogonal Reaction Mechanisms cluster_0 TCO-Tetrazine Ligation (IEDDA) cluster_1 DBCO-Azide Cycloaddition (SPAAC) TCO This compound TCO_Tetrazine_Product Stable Dihydropyridazine Linkage TCO->TCO_Tetrazine_Product [4+2] Cycloaddition Tetrazine Tetrazine-modified Target Tetrazine->TCO_Tetrazine_Product DBCO DBCO-PEG4-BDP FL DBCO_Azide_Product Stable Triazole Linkage DBCO->DBCO_Azide_Product [3+2] Cycloaddition Azide Azide-modified Target Azide->DBCO_Azide_Product

Reaction mechanisms for TCO-tetrazine and DBCO-azide ligations.

Experimental Protocols

The following are generalized protocols for cell surface labeling. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Cell Surface Labeling with DBCO-PEG4-BDP FL

This protocol is adapted from a general procedure for labeling azide-modified cells.[3]

  • Metabolic Labeling of Cells with Azide:

    • Culture cells to the desired confluency.

    • Incubate cells with a suitable azide-modified metabolic precursor (e.g., Ac4ManNAz for sialic acid modification) in the culture medium for 1-3 days. The optimal concentration and incubation time should be determined empirically.

  • Labeling with DBCO-PEG4-BDP FL:

    • Wash the azide-labeled cells twice with phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a stock solution of DBCO-PEG4-BDP FL in a suitable solvent like DMSO.

    • Dilute the DBCO-PEG4-BDP FL stock solution in PBS or an appropriate imaging buffer to the desired final concentration (typically 10-50 µM).

    • Incubate the cells with the DBCO-PEG4-BDP FL solution for 1-2 hours at 37°C.[4]

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove any unbound DBCO-PEG4-BDP FL.[4]

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for BDP FL (Excitation/Emission maxima ~503/509 nm).

Protocol 2: Cell Surface Labeling with this compound

This protocol is based on a general method for tetrazine ligation on the cell surface.

  • Modification of Cell Surface with Tetrazine:

    • For labeling proteins on the cell surface, cells can be incubated with a tetrazine-conjugated antibody that targets a specific surface protein.

    • Alternatively, for metabolic labeling, cells can be treated with a tetrazine-modified metabolic precursor.

  • Labeling with this compound:

    • Wash the tetrazine-modified cells twice with PBS, pH 7.4.

    • Prepare a stock solution of this compound in a solvent such as DMSO.

    • Dilute the this compound stock solution in PBS or imaging buffer to the desired final concentration (e.g., 10-50 µM).

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 37°C.[5]

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove unbound this compound.

    • Proceed with fluorescence imaging using filter sets appropriate for BDP FL (Excitation/Emission maxima ~503/509 nm).

Conclusion

Both this compound and DBCO-PEG4-BDP FL are powerful reagents for bioorthogonal labeling. The choice between them hinges on the specific demands of the experiment. For applications requiring rapid kinetics and labeling of dynamic processes, the TCO-tetrazine ligation offered by this compound is the clear frontrunner. For experiments where longer reaction times are feasible and a robust, well-documented chemistry is preferred, DBCO-PEG4-BDP FL remains an excellent choice. By carefully considering the kinetic and stability properties of each reagent, researchers can select the optimal tool to advance their scientific investigations.

References

A Head-to-Head Comparison: Photostability of BDP FL-PEG4-TCO and Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based research, the choice of fluorophore is paramount to the success and reliability of an experiment. For researchers, scientists, and drug development professionals engaged in applications such as live-cell imaging, high-resolution microscopy, and fluorescence-based assays, the photostability of a fluorescent probe is a critical determinant of experimental duration and data quality. This guide provides an objective comparison of the photostability of BDP FL-PEG4-TCO, a modern fluorophore from the borondipyrromethene (BODIPY) family, and the conventional workhorse, fluorescein (B123965).

Executive Summary: this compound demonstrates markedly superior photostability when compared to fluorescein.[1] The BODIPY core of BDP FL provides a robust fluorescent platform that is more resistant to the photochemical destruction, or photobleaching, that occurs under persistent illumination.[1] This enhanced stability allows for longer and more rigorous imaging experiments, minimizing signal loss during prolonged or intense light exposure. While fluorescein is a bright and cost-effective option, its utility is often limited by its rapid photobleaching.[1] An average fluorescein molecule can be expected to emit between 30,000 and 40,000 photons before it permanently loses its ability to fluoresce.[1][2][3] In contrast, BODIPY dyes, as a class, are demonstrably more stable against photobleaching, making them a more suitable choice for demanding fluorescence applications.[4][5]

Quantitative Photostability Comparison

While direct comparative data for this compound under all possible experimental conditions is not exhaustively available, the well-documented photostability of the parent BDP FL core provides a strong basis for comparison with fluorescein. The following table summarizes the key photostability characteristics.

ParameterThis compoundFluorescein
Fluorophore Class Borondipyrromethene (BODIPY)Xanthene
Relative Photostability HighLow to Moderate
Photons Emitted Before Bleaching Significantly more than fluorescein (in the millions for some BODIPY dyes)~30,000 - 40,000[1][2][3]
Primary Photobleaching Pathway Primarily through the first excited singlet state (S1)[4]Involves transition to the excited triplet state, which is susceptible to reactions with molecular oxygen[2][3][6]

Experimental Protocol: Measuring Fluorophore Photostability

To quantitatively assess and compare the photostability of this compound and fluorescein, a standardized photobleaching experiment can be performed. The following protocol outlines a general methodology that can be adapted to specific laboratory instrumentation and experimental needs.

Objective: To measure and compare the rate of photobleaching of this compound and fluorescein under controlled illumination conditions.

Materials:

  • This compound solution of known concentration

  • Fluorescein solution of known concentration (e.g., sodium fluorescein)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Microscope slides and coverslips, or a microplate suitable for fluorescence measurements

  • Epifluorescence or confocal microscope equipped with:

    • A suitable light source (e.g., laser line at 488 nm)

    • Appropriate filter sets for BDP FL and fluorescein (e.g., FITC filter set)

    • A sensitive camera or detector (e.g., PMT or sCMOS camera)

    • Neutral density filters to control illumination intensity

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound and fluorescein at the same molar concentration in the same buffer (e.g., 1 µM in PBS).

    • Mount a small volume of the fluorophore solution onto a microscope slide and cover with a coverslip. Alternatively, dispense the solutions into the wells of a microplate.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select an appropriate objective lens (e.g., 40x or 60x oil immersion).

    • Set the excitation wavelength to 488 nm.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate bleaching. This can be controlled using neutral density filters or by adjusting the laser power. It is crucial to use the same illumination intensity for both fluorophores to ensure a fair comparison.[7]

    • Set the detector gain and exposure time to be identical for both samples.

  • Image Acquisition (Time-Lapse):

    • Focus on the sample and acquire an initial image (t=0).

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 or 10 seconds). The total acquisition time will depend on the rate of photobleaching but should be long enough to observe a significant decrease in fluorescence intensity.

    • It is important to continuously illuminate the sample between image acquisitions to induce photobleaching.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting this value from the ROI measurements.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0 (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time for both this compound and fluorescein.

    • From the resulting photobleaching curves, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined for each fluorophore.

Visualizing Key Processes

To further understand the context in which these fluorophores are used and the phenomenon of photobleaching, the following diagrams illustrate a typical experimental workflow and the photobleaching process.

Bioorthogonal_Labeling_Workflow cluster_cell Live Cell Metabolic_Labeling Metabolic Labeling (e.g., with TCO-modified sugar) Target_Molecule Target Molecule with TCO Metabolic_Labeling->Target_Molecule Incorporation Bioorthogonal_Reaction Bioorthogonal Reaction (Click Chemistry) Target_Molecule->Bioorthogonal_Reaction BDP_FL_Probe This compound (Fluorophore) BDP_FL_Probe->Bioorthogonal_Reaction Labeled_Target Fluorescently Labeled Target Molecule Bioorthogonal_Reaction->Labeled_Target Imaging Fluorescence Imaging Labeled_Target->Imaging

Caption: Bioorthogonal labeling and imaging workflow using this compound.

Photobleaching_Pathway Ground_State Ground State (S₀) Excited_Singlet Excited Singlet State (S₁) Ground_State->Excited_Singlet Excitation (Light Absorption) Excited_Singlet->Ground_State Emission Fluorescence Fluorescence Excited_Singlet->Fluorescence Intersystem_Crossing Intersystem Crossing Excited_Singlet->Intersystem_Crossing Excited_Triplet Excited Triplet State (T₁) Intersystem_Crossing->Excited_Triplet Excited_Triplet->Ground_State Phosphorescence (slow) Photobleached_State Photobleached State (Non-fluorescent) Excited_Triplet->Photobleached_State Reaction Oxygen Molecular Oxygen (O₂) Oxygen->Excited_Triplet Quenching/ Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

References

A Head-to-Head Comparison: BDP FL-PEG4-TCO and its Alternatives for Green Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and efficient green fluorescent labeling strategies, the choice of a fluorescent probe is paramount. This guide provides a detailed comparison of BDP FL-PEG4-TCO with a leading alternative, CF®488A TCO, for bioorthogonal labeling applications. We present a side-by-side analysis of their photophysical properties, experimental considerations, and key features to facilitate an informed decision for your specific research needs.

This compound is a well-established green fluorescent probe that combines the exceptional photostability of the BODIPY FL dye with the versatility of trans-cyclooctene (B1233481) (TCO) for bioorthogonal click chemistry. This combination allows for precise and stable labeling of biomolecules functionalized with a tetrazine moiety, even in complex biological environments. However, the field of fluorescent probes is continually evolving, and several alternatives are now available that offer comparable or, in some aspects, superior performance.

One such prominent alternative is CF®488A TCO. Developed by Biotium, CF® dyes are a new generation of fluorescent probes designed to be highly water-soluble with advantages in brightness and photostability over traditional dyes like fluorescein (B123965) and even some established competitors.

Quantitative Performance at a Glance

To provide a clear and objective comparison, the following table summarizes the key photophysical properties of this compound and CF®488A TCO.

FeatureThis compoundCF®488A TCO
Excitation Maximum (λex) 503 nm490 nm[1]
Emission Maximum (λem) 509 nm515 nm[1]
Molar Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹[2]70,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ) 0.9[2]Not explicitly stated for TCO conjugate; parent dye is a high-performance alternative to Alexa Fluor™ 488 (Φ ≈ 0.92)
Reactive Group trans-cyclooctene (TCO)trans-cyclooctene (TCO)
Core Dye BODIPY FLCF® Dye

Diving Deeper: A Comparative Analysis

Brightness and Photostability:

This compound is renowned for the high quantum yield and excellent photostability inherent to the BODIPY FL core. This makes it a robust choice for long-term imaging experiments and applications requiring high signal stability.

Bioorthogonal Reactivity:

Both probes utilize the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between TCO and a tetrazine. This "click chemistry" reaction is extremely fast and proceeds readily under physiological conditions without the need for a copper catalyst, making it ideal for live-cell labeling. The reaction forms a stable covalent bond, ensuring permanent labeling of the target molecule.

Experimental Protocols

The following are generalized protocols for labeling a protein with a TCO-functionalized dye and subsequent conjugation to a tetrazine-modified molecule.

Protocol 1: Labeling of a Protein with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester (e.g., this compound or CF®488A TCO)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Adjust the protein solution to a concentration of 1-5 mg/mL in the reaction buffer.

  • Add a 10- to 20-fold molar excess of the TCO-NHS ester to the protein solution.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Remove excess, unreacted TCO reagent using a desalting column.

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Combine the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the tetrazine component is often used to ensure complete labeling of the TCO-modified protein.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C for overnight incubations. The reaction progress can be monitored by measuring the decrease in the tetrazine's absorbance around 520-540 nm.

  • The resulting fluorescently labeled conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography or dialysis if necessary.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioorthogonal Ligation cluster_step4 Step 4: Final Purification protein Protein of Interest tco_protein TCO-labeled Protein protein->tco_protein Reaction with primary amines tco_nhs TCO-NHS Ester (BDP FL or CF®488A) tco_nhs->tco_protein desalting Desalting Column tco_protein->desalting Removal of excess TCO labeled_conjugate Fluorescently Labeled Conjugate desalting->labeled_conjugate Click Reaction tetrazine_molecule Tetrazine-functionalized Molecule tetrazine_molecule->labeled_conjugate sec Size-Exclusion Chromatography labeled_conjugate->sec Removal of excess tetrazine

Caption: Experimental workflow for fluorescent labeling using TCO-tetrazine ligation.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct TCO TCO-Dye Product Stable Conjugate TCO->Product iEDDA Cycloaddition Tetrazine Tetrazine-Molecule Tetrazine->Product N2 N₂ Gas Product->N2 -N₂

Caption: The inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction.

Conclusion

Both this compound and CF®488A TCO are excellent choices for green fluorescent labeling via TCO-tetrazine ligation.

  • This compound stands out for its well-documented high quantum yield and the proven photostability of the BODIPY core, making it a reliable workhorse for demanding imaging applications.

  • CF®488A TCO emerges as a strong contender, offering the benefits of a modern dye chemistry engineered for high brightness and photostability, with the added advantage of being spectrally similar to widely used 488 nm excitable dyes, facilitating its integration into existing imaging setups.

The ultimate choice between these two powerful tools will depend on the specific requirements of the experiment, including the desired photophysical properties, the complexity of the biological system, and the imaging instrumentation available. For researchers prioritizing the highest degree of photostability and a proven track record, this compound remains a top choice. For those seeking a bright and photostable alternative that aligns with common 488 nm excitation sources, CF®488A TCO presents a compelling option.

References

A Head-to-Head Comparison: Validating the Specificity of BDP FL-PEG4-TCO Labeling in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioorthogonal chemistry, the precise and specific labeling of biomolecules within living cells is paramount for researchers in drug development and cellular biology. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a leading strategy due to its exceptionally fast kinetics and biocompatibility. This guide provides a comprehensive comparison of BDP FL-PEG4-TCO, a popular green-fluorescent TCO-containing probe, with alternative fluorescent probes, supported by experimental data and detailed protocols to validate labeling specificity.

Performance Comparison of Fluorescent TCO Probes

The choice of a fluorescent probe for TCO-tetrazine ligation is critical and depends on various factors including the brightness of the fluorophore, its photostability, and its potential for non-specific binding. BDP FL, a BODIPY-based dye, is known for its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to environmental polarity.[1][2] However, a range of other fluorophores are also available for TCO-based labeling, each with its own set of characteristics.

FeatureThis compoundCy5-TCOAF488-TCO
Fluorophore Class BODIPYCyanineAlexa Fluor
Excitation Max (nm) ~503~650~495
Emission Max (nm) ~509~670~519
Quantum Yield High (~0.9)[3]ModerateHigh
Photostability GoodModerateExcellent
Cell Permeability GoodGoodGood
Key Advantage High brightness, low environmental sensitivityFar-red emission minimizes cellular autofluorescenceHigh photostability and pH insensitivity
Potential Drawback More prone to aggregation at high concentrationsLower quantum yield than some other dyesPotential for spectral overlap with other green fluorophores

Experimental Protocols for Validating Labeling Specificity

To ensure that the observed fluorescence signal is a direct result of the specific reaction between the TCO-labeled probe and the tetrazine-tagged biomolecule of interest, a series of validation experiments are essential.

Protocol 1: In Vitro Validation of TCO-Tetrazine Ligation

Objective: To confirm the reactivity and specificity of this compound with a tetrazine-functionalized protein in a controlled environment.

Materials:

  • This compound (stock solution in anhydrous DMSO)

  • Tetrazine-functionalized protein (e.g., Tetrazine-PEG-NHS ester labeled BSA)

  • Control protein (non-tetrazine labeled BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, mix the tetrazine-functionalized protein and the control protein with this compound in PBS at a molar ratio of approximately 1:1.5 (protein:probe). A typical final protein concentration is 1 mg/mL.

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature, protected from light.[4][5]

  • Purification: Remove unreacted this compound using spin desalting columns.[4]

  • Analysis: Analyze the reaction products using SDS-PAGE and in-gel fluorescence scanning. A fluorescent band should only be observed for the tetrazine-functionalized protein, confirming specific ligation.

Protocol 2: Cellular Validation of Labeling Specificity

Objective: To validate the specific labeling of a tetrazine-tagged target protein in living cells. This can be achieved by metabolically labeling cells with a tetrazine-modified amino acid or sugar, or by genetically encoding a tetrazine-containing unnatural amino acid.

Materials:

  • Cells expressing the target protein with a tetrazine-containing unnatural amino acid (UAA).

  • Control cells expressing the target protein without the tetrazine UAA.

  • This compound.

  • Cell culture medium.

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Culture both the experimental and control cells under standard conditions.

  • Labeling: Incubate the cells with this compound at a final concentration of 1-10 µM in cell culture medium for 15-30 minutes at 37°C, protected from light.[4]

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound probe.[4]

  • Imaging: Acquire fluorescence images of both experimental and control cells using appropriate filter sets for BDP FL (Excitation/Emission: ~490/510 nm).

Expected Results: Specific fluorescence signal should be observed only in the cells expressing the tetrazine-tagged protein. The control cells should exhibit minimal background fluorescence.

Negative Controls for Cellular Validation:

To further ensure the specificity of the labeling, several negative controls should be performed:

  • No Tetrazine Control: Cells that have not been metabolically or genetically engineered to incorporate a tetrazine moiety should be treated with this compound. This control assesses the level of non-specific binding of the probe to cellular components.

  • Non-Reactive TCO Analog Control: While not commercially standard, synthesizing or obtaining a non-reactive TCO analog (e.g., the corresponding cis-cyclooctene) conjugated to BDP FL can serve as a control for any non-specific interactions of the cyclooctene (B146475) ring itself.

  • Competition Assay: Pre-incubating the tetrazine-labeled cells with an excess of a non-fluorescent TCO-containing molecule before adding this compound should result in a significant reduction in the fluorescent signal, demonstrating that the labeling is target-specific.

Visualizing the Workflow and Underlying Principles

To better illustrate the experimental design and the chemical basis of the labeling, the following diagrams are provided.

G cluster_0 Cellular Labeling Workflow cluster_1 Negative Controls start Start: Tetrazine-Expressing Cells incubation Incubate with this compound start->incubation wash Wash to Remove Unbound Probe incubation->wash imaging Fluorescence Microscopy wash->imaging analysis Analyze Specificity imaging->analysis control_start Control Cells (No Tetrazine) control_incubation Incubate with this compound control_start->control_incubation control_wash Wash to Remove Unbound Probe control_incubation->control_wash control_imaging Fluorescence Microscopy control_wash->control_imaging control_analysis Assess Background Signal control_imaging->control_analysis

Caption: Experimental workflow for validating this compound labeling specificity.

G cluster_0 TCO-Tetrazine Ligation TCO This compound (trans-cyclooctene) Reaction Inverse Electron Demand Diels-Alder Cycloaddition TCO->Reaction Tetrazine Tetrazine-labeled Biomolecule Tetrazine->Reaction Product Stable Covalent Bond (Fluorescently Labeled Biomolecule) Reaction->Product N2 N2 gas (byproduct) Reaction->N2

Caption: The bioorthogonal TCO-tetrazine click chemistry reaction.

Conclusion

The validation of labeling specificity is a critical step in any experiment employing bioorthogonal chemistry. This compound is a high-performance fluorescent probe for this purpose, offering excellent brightness and quantum yield. However, the choice of the optimal probe depends on the specific experimental requirements, such as the desired emission wavelength and the need for maximal photostability. By following rigorous experimental protocols and employing appropriate negative controls, researchers can confidently utilize this compound and other fluorescent TCO probes to specifically label and visualize biomolecules in living cells, thereby advancing our understanding of complex biological processes. Recent studies have also highlighted the importance of the tetrazine structure itself in minimizing off-target reactions with the proteome, suggesting that careful selection of both the fluorophore and the reactive moiety is crucial for achieving the highest degree of specificity.[6][7]

References

A Head-to-Head Comparison of TCO-tetrazine and SPAAC Click Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, TCO-tetrazine and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as two of the most powerful and versatile click chemistry reactions. Both offer the significant advantage of being copper-free, a critical feature for applications in living systems where the cytotoxicity of copper catalysts is a major concern.[1][2] This guide provides an objective, data-driven comparison of these two bioorthogonal chemistries to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.

Quantitative Performance Comparison

The choice between TCO-tetrazine and SPAAC often hinges on the desired reaction kinetics and the stability of the reactants. The following table summarizes the key quantitative performance metrics for each reaction.

FeatureTCO-tetrazine LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition[3+2] cycloaddition
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[3][4]10⁻³ to 1 M⁻¹s⁻¹[5]
Biocompatibility Excellent (copper-free)[1][6]Excellent (copper-free)[1][2]
Reaction Conditions Aqueous media, room temperature, catalyst-freeAqueous media, room temperature, catalyst-free
Primary Byproduct Nitrogen gas (N₂)None
Stability of Reactants TCO can be prone to isomerization; tetrazine stability can vary with substitution.[5]Cyclooctynes can be unstable; azides are generally stable.
Bond Formed Dihydropyridazine (stable and irreversible)Triazole (stable and irreversible)

Reaction Mechanisms

The fundamental difference between TCO-tetrazine and SPAAC lies in their reaction mechanisms, which dictates their reactivity and kinetics.

G Reaction Mechanisms cluster_TCO TCO-tetrazine Ligation (IEDDA) cluster_SPAAC SPAAC TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate_TCO [4+2] Cycloaddition Intermediate TCO->Intermediate_TCO Tetrazine Tetrazine (Diene) Tetrazine->Intermediate_TCO Product_TCO Dihydropyridazine Product Intermediate_TCO->Product_TCO Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate_TCO->N2 Azide (B81097) Azide Intermediate_SPAAC [3+2] Cycloaddition Azide->Intermediate_SPAAC Cyclooctyne (B158145) Cyclooctyne Cyclooctyne->Intermediate_SPAAC Product_SPAAC Triazole Product Intermediate_SPAAC->Product_SPAAC

A comparison of the reaction mechanisms for TCO-tetrazine and SPAAC.

Experimental Protocols

Determining Second-Order Rate Constants

Objective: To quantify and compare the reaction kinetics of TCO-tetrazine and SPAAC reactions.

Materials:

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • trans-Cyclooctene (TCO) derivative

  • Azide-functionalized molecule (e.g., benzyl (B1604629) azide)

  • Cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., DMSO, methanol)

  • Stopped-flow spectrophotometer or NMR spectrometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of all reactants in a suitable solvent (e.g., DMSO). The final concentrations for the kinetic run should be in the micromolar to low millimolar range.

  • Reaction Monitoring for TCO-tetrazine:

    • The reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance in the visible range (typically around 520-540 nm) using a stopped-flow spectrophotometer.[7]

    • Under pseudo-first-order conditions (with a large excess of the TCO derivative), the observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO derivative in excess.

  • Reaction Monitoring for SPAAC:

    • The progress of the SPAAC reaction can be monitored by ¹H NMR spectroscopy by following the disappearance of the signals corresponding to the starting materials and the appearance of the signals for the triazole product.[8]

    • Reactions are typically run with known concentrations of the azide and cyclooctyne, and the concentration of the reactants is measured at different time points.

    • The second-order rate constant is determined by plotting the inverse of the concentration of one reactant against time and fitting the data to a linear equation. The slope of the line corresponds to the second-order rate constant.[8]

General Protein-Protein Conjugation Workflow

G General Protein-Protein Conjugation Workflow P1 Protein 1 P1_TCO Protein 1-TCO P1->P1_TCO Labeling P2 Protein 2 P2_Tetrazine Protein 2-Tetrazine P2->P2_Tetrazine Labeling TCO_NHS TCO-NHS ester TCO_NHS->P1_TCO Tetrazine_NHS Tetrazine-NHS ester Tetrazine_NHS->P2_Tetrazine Purification1 Purification (e.g., Desalting column) P1_TCO->Purification1 Purification2 Purification (e.g., Desalting column) P2_Tetrazine->Purification2 Conjugate Protein 1-Protein 2 Conjugate Purification3 Purification (e.g., SEC) Conjugate->Purification3 Purification1->Conjugate Click Reaction Purification2->Conjugate

A typical workflow for conjugating two proteins using TCO-tetrazine chemistry.

Head-to-Head Comparison: Key Considerations

G Key Comparison Points cluster_TCO TCO-tetrazine cluster_SPAAC SPAAC Center Choice of Click Chemistry Kinetics Extremely Fast Kinetics Center->Kinetics Low_Conc Ideal for Low Concentrations Center->Low_Conc In_Vivo Excellent for In Vivo Imaging Center->In_Vivo Release Click-to-Release Applications Center->Release Moderate_Kinetics Moderate Kinetics Center->Moderate_Kinetics Stability Good Reactant Stability Center->Stability Versatility Versatile for Various Biomolecules Center->Versatility Established Well-Established Methodology Center->Established

A summary of the key features influencing the choice between TCO-tetrazine and SPAAC.
Reaction Kinetics

The most significant difference between the two chemistries is their reaction speed. The TCO-tetrazine ligation is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC.[4] This makes the TCO-tetrazine reaction ideal for applications where the concentration of the reactants is low, or when rapid conjugation is required, such as in in vivo pre-targeting applications for imaging or drug delivery.[8][9] SPAAC, while slower, still offers respectable kinetics for many applications, particularly for in vitro labeling and bioconjugation where higher concentrations can be used.[1]

Stability and Handling

The stability of the reactive partners is another crucial consideration. While azides are generally very stable, the strained cyclooctynes used in SPAAC can be prone to decomposition over time. Similarly, trans-cyclooctenes (TCOs) can isomerize to the less reactive cis-isomer.[5] The stability of tetrazines can also vary depending on their substituents. Careful selection of the specific TCO and tetrazine derivatives is therefore important to ensure optimal performance and shelf-life of the reagents.

Biocompatibility

Both TCO-tetrazine and SPAAC are considered highly biocompatible as they do not require a cytotoxic copper catalyst.[1][2] This has been a major driver for their widespread adoption in live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[2][6]

Applications

The exceptionally fast kinetics of the TCO-tetrazine ligation have made it the go-to choice for time-sensitive in vivo applications.[9] This includes pre-targeted radioimmunotherapy and PET imaging, where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by a rapidly clearing, tetrazine-labeled imaging or therapeutic agent.[8] The TCO-tetrazine reaction is also well-suited for "click-to-release" strategies for controlled drug activation.[10]

SPAAC has been widely used for a broad range of applications, including the labeling of proteins, glycans, lipids, and nucleic acids in living cells and organisms.[2] Its versatility and the commercial availability of a wide range of azide and cyclooctyne-modified building blocks have made it a workhorse in chemical biology and drug discovery.[2]

Conclusion

Both TCO-tetrazine and SPAAC are powerful and indispensable tools in the field of bioconjugation. The choice between them is not about which is "better," but which is more suitable for a given application. For applications demanding the utmost speed and efficiency, particularly at low concentrations and in vivo, the TCO-tetrazine ligation is often the superior choice. For a wide range of in vitro and in-cell labeling applications where moderate kinetics are sufficient and reactant stability is a key consideration, SPAAC remains an excellent and reliable option. As research in this area continues, the development of new and improved tetrazine, TCO, and cyclooctyne derivatives will further expand the capabilities and applications of these remarkable bioorthogonal reactions.

References

Evaluating the Efficiency of BDP FL-PEG4-TCO Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and reliable methods for bioconjugation, the choice of reagents is critical. This guide provides an objective comparison of the performance of BDP FL-PEG4-TCO, a fluorescent probe utilizing trans-cyclooctene (B1233481) (TCO) for conjugation, with alternative bioorthogonal "click chemistry" methods. The evaluation is supported by experimental data on reaction kinetics and outlines detailed protocols for key experiments.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO moiety and a tetrazine is the core conjugation chemistry for this compound. This reaction is renowned for its exceptionally fast kinetics, enabling rapid and efficient labeling of biomolecules even at low concentrations.[1][2] The inclusion of a hydrophilic PEG4 spacer in the this compound molecule enhances water solubility and minimizes non-specific interactions, which can otherwise compromise the reactivity of the TCO group.[3][4]

Quantitative Comparison of Bioorthogonal Chemistries

The efficiency of a bioconjugation reaction is best assessed by its second-order rate constant (k₂), which provides a direct measure of the reaction speed. The TCO-tetrazine ligation consistently demonstrates significantly faster kinetics compared to other popular click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

FeatureTetrazine-TCO LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 1.14 x 10⁷[2]~1[1]10 - 10⁴[1]
Biocompatibility Excellent (copper-free)[1]Excellent (copper-free)[1]Limited in vivo due to copper cytotoxicity[1][5]
Reaction Conditions Aqueous media, room temperature[6]Aqueous media, room temperatureRequires copper(I) catalyst
Byproducts Nitrogen gas (N₂)NoneNone

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol describes the labeling of a tetrazine-modified antibody with this compound.

1. Protein Preparation:

  • Dissolve the tetrazine-modified antibody in 1X Phosphate Buffered Saline (PBS) at a pH of 7.2 - 7.4.

  • Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.[7] If the protein solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), they must be removed via dialysis or a desalting column.[7]

2. Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mg/mL.[8] This should be done immediately before use as the reactive TCO group has a limited half-life.[9]

3. Conjugation Reaction:

  • A common starting point is a 10-20 fold molar excess of this compound to the antibody.[10]

  • Slowly add the this compound stock solution to the antibody solution while gently stirring.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Conjugate:

  • Remove excess, unreacted this compound using a Sephadex G-25 size-exclusion chromatography column.[7]

  • Collect the fractions containing the fluorescently labeled antibody.

Quantifying Conjugation Efficiency

The degree of labeling (DOL), which is the average number of fluorophore molecules per antibody, can be determined spectrophotometrically.

1. Absorbance Measurements:

  • Dilute the purified conjugate in PBS.

  • Measure the absorbance of the solution at 280 nm (for protein concentration) and at the absorbance maximum of the BDP FL dye (~503 nm).[9][10]

2. Calculation of Degree of Labeling (DOL):

  • The DOL can be calculated using the Beer-Lambert law, incorporating the molar extinction coefficients of the antibody and the BDP FL dye.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Tetrazine- Modified Antibody conjugation Incubate Antibody and this compound prep_protein->conjugation prep_reagent Prepare BDP FL- PEG4-TCO Solution prep_reagent->conjugation purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification quantification Quantify DOL (Spectrophotometry) purification->quantification

A streamlined workflow for fluorescently labeling proteins.

IEDDA_reaction tetrazine Tetrazine-modified Biomolecule conjugate Fluorescently Labeled Biomolecule tetrazine->conjugate + label_reaction Inverse-Electron-Demand Diels-Alder Reaction tco This compound tco->conjugate n2 Nitrogen Gas (N₂)

The IEDDA reaction between TCO and tetrazine.

References

A Head-to-Head Battle of Brightness and Bioorthogonality: Benchmarking BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of a fluorescent probe is paramount. This guide provides a comprehensive comparison of BDP FL-PEG4-TCO against other popular BODIPY-based probes, offering a clear view of their performance characteristics based on available data.

At the forefront of bioorthogonal labeling, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) stands out for its exceptional speed and specificity. This compound, a bright and photostable BODIPY fluorophore equipped with a TCO handle, is a key player in this field. This guide will objectively compare its performance with other BODIPY-based probes, including those utilizing the alternative strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) moieties.

Quantitative Performance at a Glance

To facilitate a direct comparison, the following tables summarize the key photophysical and kinetic properties of this compound and its counterparts.

Table 1: Photophysical Properties of Selected BODIPY-Based Probes

ProbeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
This compound 503[1]509[1]80,000[1]0.9[1]
BDP FL-PEG4-DBCO 503[2][3]512[3]80,000[3]~0.97[4][5]
BODIPY TMR-DBCO 544570Not specifiedHigh
BODIPY 630/650-DBCO 630650Not specifiedNot specified

Table 2: Bioorthogonal Reaction Kinetics

Reaction PairBioorthogonal ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO + Tetrazine IEDDA1,100 - 73,000 (in DPBS at 37°C)[6]
DBCO + Azide SPAAC~1.0 (with benzyl (B1604629) azide)[7]

Delving into the Data: A Comparative Analysis

This compound exhibits exceptional brightness, characterized by a high extinction coefficient and a near-perfect quantum yield of 0.9.[1] Its counterpart, BDP FL-PEG4-DBCO, demonstrates similarly impressive photophysical properties with a quantum yield reported to be around 0.97.[4][5] This makes both probes excellent choices for applications demanding high sensitivity.

The primary distinction between these probes lies in their bioorthogonal reaction partners and, consequently, their reaction kinetics. The IEDDA reaction of TCO with tetrazines is renowned for its extraordinary speed, with second-order rate constants spanning a wide range, from 1,100 to as high as 73,000 M⁻¹s⁻¹ in aqueous buffer at 37°C, depending on the specific tetrazine used.[6] This rapid ligation is particularly advantageous for capturing fast biological processes and for in vivo applications where low concentrations of reactants are often employed.

In contrast, the SPAAC reaction between DBCO and azides, while highly specific and reliable, generally proceeds at a slower pace, with a typical second-order rate constant of approximately 1.0 M⁻¹s⁻¹ for the reaction with benzyl azide.[7]

Visualizing the Workflow and Reaction

To further clarify the application of these probes, the following diagrams illustrate a typical experimental workflow and the underlying chemical reaction.

G cluster_workflow Experimental Workflow for Bioorthogonal Labeling A Introduce Tetrazine-modified Biomolecule into System (e.g., cell culture, in vivo) B Incubation to Allow for Target Localization A->B C Introduce this compound B->C D IEDDA Reaction Occurs (in situ) C->D E Wash to Remove Unbound Probe D->E F Fluorescence Imaging and Analysis E->F

A typical workflow for a bioorthogonal labeling experiment.

G cluster_reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Reactants This compound Tetrazine-modified Biomolecule TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState + Product Stable Dihydropyridazine Adduct (Fluorescently Labeled Biomolecule) N₂ TransitionState->Product

The IEDDA reaction between TCO and a tetrazine.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Preparation of Stock Solution: Accurately weigh a small amount of the BODIPY probe and dissolve it in a known volume of a suitable solvent (e.g., DMSO, DMF) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).

  • Spectrophotometer Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Use the experimental buffer as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For BDP FL, fluorescein (B123965) in 0.1 M NaOH (Φ = 0.95) is a common standard.[5]

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where 'Gradient' is the slope of the linear fit from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.

Determination of Second-Order Rate Constant (k₂)

The second-order rate constant for the bioorthogonal reaction is typically determined under pseudo-first-order conditions using a stopped-flow spectrophotometer.[8]

  • Reagent Preparation: Prepare solutions of the BODIPY-TCO probe and the tetrazine-modified reactant in the desired reaction buffer (e.g., PBS, pH 7.4). One reactant should be in at least 10-fold excess.

  • Stopped-Flow Measurement: The two solutions are rapidly mixed in the stopped-flow instrument, and the reaction is monitored by the change in absorbance or fluorescence over time. For the TCO-tetrazine reaction, the disappearance of the tetrazine's characteristic absorbance at around 520-540 nm is often monitored.

  • Data Analysis: The observed rate constant (k_obs) is obtained by fitting the kinetic trace to a single exponential decay function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Conclusion

This compound stands out as a high-performance fluorescent probe for bioorthogonal labeling. Its exceptional brightness and the rapid kinetics of the IEDDA reaction make it a superior choice for a wide range of applications, particularly for in vivo imaging and the study of dynamic cellular processes. While DBCO-containing probes like BDP FL-PEG4-DBCO offer excellent photophysical properties and are valuable tools for SPAAC, the significantly faster reaction rates of the TCO-tetrazine ligation provide a distinct advantage in many experimental contexts. The choice between these powerful probes will ultimately depend on the specific requirements of the research question, including the desired labeling speed, the nature of the biological system, and the availability of the corresponding bioorthogonal partner.

References

Safety Operating Guide

Proper Disposal of BDP FL-PEG4-TCO: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical reagents, including the fluorescent labeling compound BDP FL-PEG4-TCO. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

All waste containing this compound, whether in solid form or dissolved in solvents, must be treated as hazardous chemical waste. Disposal should be arranged through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to standard laboratory safety protocols is mandatory. This includes wearing appropriate personal protective equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles.

  • Lab Coat: A standard laboratory coat.

In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly.[1]

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Wash out the mouth with water.

Seek medical attention if irritation or other symptoms persist.[1]

Quantitative Data and Chemical Properties

A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol
CAS Number 2183473-16-5
Appearance Solid
Solubility Soluble in DMSO, DMF, and DCM
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Storage Temperature -20°C

Step-by-Step Disposal Procedure

The proper disposal of this compound follows a clear workflow to ensure safety and regulatory compliance.

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_0 Waste Generation and Segregation cluster_1 Waste Collection and Storage cluster_2 Disposal Arrangement A Generate Waste (Solid or Liquid) B Segregate as Hazardous Chemical Waste A->B Contains this compound C Use Designated, Labeled, Leak-Proof Container B->C D Store in a Designated Secondary Containment Area C->D E Contact Institutional Environmental Health & Safety (EHS) D->E F Arrange for Pickup by a Licensed Disposal Company E->F

References

Personal protective equipment for handling BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BDP FL-PEG4-TCO

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Protection LevelEquipmentSpecifications & Rationale
Primary Containment Chemical Fume HoodAll handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to minimize inhalation of any fine particles.
Eye & Face Protection Safety Goggles with Side ShieldsMust be ANSI Z87.1 compliant to protect eyes from splashes or airborne particles.[4][5]
Face ShieldRecommended to be worn in conjunction with safety goggles when handling larger quantities or if there is a significant risk of splashing.[5]
Body Protection Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn and fully buttoned.
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are required. Double-gloving is recommended, especially during weighing and solution preparation.[5] Gloves should be inspected for tears or punctures before use and changed immediately if contaminated.
Respiratory Protection NIOSH-approved RespiratorWhile working in a fume hood is the primary control, a respirator with appropriate cartridges for organic vapors and particulates may be necessary if there is a risk of aerosol generation outside of a fume hood. A proper fit test is mandatory before use.

Operational and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is critical to ensure safety and prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in its original, tightly sealed container in a designated, well-ventilated, and dark location. The recommended storage temperature is -20°C.[1][6]

  • Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), date received, and any hazard warnings.

Handling and Experimental Workflow
  • Area Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with disposable absorbent bench paper.[5]

  • PPE: Before handling the compound, don all required PPE as specified in the table above.

  • Weighing (Solid Form):

    • Carefully transfer the desired amount of the solid compound from the storage vial to a tared weigh boat or paper using a clean spatula.

    • Avoid creating dust. If any material is spilled, clean it up immediately following the spill management protocol.

  • Solution Preparation:

    • Add the appropriate solvent (e.g., DMSO, DMF, DCM) to the vessel containing the weighed solid.[1] this compound has low solubility in water.[1]

    • Gently swirl or vortex to dissolve. Avoid sonication, which may degrade the compound.

  • Use in Experiments:

    • When transferring solutions, use appropriate pipettes with disposable tips.

    • Keep containers sealed when not in use to prevent solvent evaporation and potential contamination.

Spill Management
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or a universal absorbent pad. For solid spills, gently cover with an absorbent material to prevent it from becoming airborne.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, pipette tips, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all unused solutions and solvent rinses in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Use containers that are compatible with the chemical and solvents.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, secure secondary containment area.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[4]

    • Do not pour any this compound solutions down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Bench Paper) don_ppe 2. Don Required PPE prep_area->don_ppe gather_materials 3. Gather Materials don_ppe->gather_materials weigh 4. Weigh Solid Compound gather_materials->weigh dissolve 5. Prepare Solution weigh->dissolve spill Spill Management weigh->spill If Spill Occurs experiment 6. Perform Experiment dissolve->experiment dissolve->spill If Spill Occurs decontaminate 7. Decontaminate Work Area experiment->decontaminate experiment->spill If Spill Occurs dispose 8. Dispose of Waste (Solid & Liquid) decontaminate->dispose remove_ppe 9. Doff PPE dispose->remove_ppe storage Receive & Store (-20°C) storage->prep_area Start spill->decontaminate After Cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.